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  • Product: 6-Oxa-1-azaspiro[3.5]nonane hydrochloride
  • CAS: 1956324-37-0

Core Science & Biosynthesis

Foundational

Title: A Multi-Spectroscopic Approach to the Structure Elucidation and Confirmation of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride

An In-depth Technical Guide for Drug Development Professionals Abstract: The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, in particular, offer unique three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, in particular, offer unique three-dimensional diversity, making them attractive cores for new therapeutic agents. This guide presents a comprehensive, field-proven methodology for the complete structure elucidation and confirmation of a novel spirocyclic amine salt, 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. We detail an integrated analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is designed not merely as a list of procedures, but as a strategic guide, explaining the causality behind each experimental choice to ensure a self-validating and unambiguous structural assignment in line with the highest standards of scientific integrity.

Introduction

6-Oxa-1-azaspiro[3.5]nonane represents a valuable, yet underexplored, chemical scaffold. Its unique topology, combining an azetidine ring with a tetrahydropyran ring through a spirocyclic carbon, presents a compelling starting point for medicinal chemistry programs. As with any novel compound entering the development pipeline, unambiguous confirmation of its chemical structure is a critical first step, underpinning all subsequent biological and toxicological evaluation.

This technical guide provides a systematic, first-principles approach to the structural characterization of 6-Oxa-1-azaspiro[3.5]nonane as its hydrochloride salt. The workflow is designed to be logical and self-validating, where each piece of analytical data corroborates the others to build an unshakeable structural hypothesis. We will proceed from determining the fundamental molecular formula to mapping the intricate connectivity of the spirocyclic framework and finally confirming the presence and nature of the hydrochloride salt.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any detailed structural work can begin, we must first establish the elemental composition. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between isobaric formulas, offering a precise and non-negotiable starting point for elucidation.[1] For this analysis, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion, a critical piece of data.[2]

The expected protonated molecule for the free base (C₇H₁₃NO) is [M+H]⁺.

ParameterExpected ValuePurpose
Molecular Formula (Free Base)C₇H₁₃NOTo be confirmed by HRMS
Exact Mass (Monoisotopic)127.0997 g/mol Calculated mass of the most abundant isotopes
Observed [M+H]⁺ (ESI-HRMS)~128.1070 m/zProvides experimental confirmation of the elemental composition
Degree of Unsaturation2(2C + 2 + N - H - X)/2 = (14+2+1-13)/2 = 2. Indicates two rings.

The observation of a high-resolution mass corresponding to C₇H₁₄NO⁺ (for the [M+H]⁺ adduct) provides the first piece of evidence, confirming the elemental formula and the calculated degree of unsaturation, which correctly points to the two rings inherent in the spirocyclic structure.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups. For 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, we are looking for two key signatures: the C-O-C stretch of the ether and, most importantly, the characteristic absorptions of a secondary amine salt. The protonation of the amine by HCl dramatically alters its infrared spectrum compared to the free base.

Key expected FT-IR absorptions for the hydrochloride salt include:

  • N-H⁺ Stretch: A very broad and strong absorption band, typically centered in the 2700-3000 cm⁻¹ region.[3] This is a hallmark of an amine salt and is often superimposed on the C-H stretching bands.

  • N-H₂⁺ Bending: A characteristic band in the 1620-1560 cm⁻¹ region confirms the presence of a secondary amine salt (R₂NH₂⁺).[4][5]

  • C-O-C Stretch: A strong, distinct band typically found in the 1150-1085 cm⁻¹ range, confirming the ether linkage within the tetrahydropyran ring.

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

The presence of these specific bands provides robust, orthogonal evidence for the major functional components of the molecule, particularly confirming its existence as a secondary amine salt.

The Core Architecture: A Full Suite of NMR Experiments

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] A comprehensive analysis requires a suite of experiments that, together, solve the structural puzzle. All spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆, and chemical shifts referenced according to IUPAC recommendations.[7]

One-Dimensional NMR: ¹H, ¹³C, and DEPT-135
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For 6-Oxa-1-azaspiro[3.5]nonane, we expect to see signals corresponding to the protons on the azetidine and tetrahydropyran rings. The protonation of the nitrogen will lead to deshielding of adjacent protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH₂ groups (which appear as negative signals) and CH/CH₃ groups (which appear as positive signals). Quaternary carbons are invisible in DEPT spectra. This is key to identifying the spiro-carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for the 6-Oxa-1-azaspiro[3.5]nonane Cation Note: Chemical shifts are predictive and will vary based on solvent and concentration.

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135
C2, C5~3.5 - 3.8, t, 4H~65-70Negative
C3, C4~1.8 - 2.1, m, 4H~30-35Negative
C7, C9~3.9 - 4.2, t, 4H~50-55Negative
C8 (Spiro)N/A~75-80Absent
Two-Dimensional NMR: Building the Structure

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect.[8] This is where the structure is truly built, especially for complex ring systems. The combination of COSY, HSQC, and HMBC is a powerful, self-validating system for determining molecular frameworks.[9]

Elucidation_Workflow

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between the protons at C2/C5 and C3/C4, defining the tetrahydropyran ring system as one spin system. Similarly, correlations between protons on the azetidine ring would be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal directly to the carbon atom it is attached to.[10] It is an exceptionally clean experiment that maps the ¹H and ¹³C data from Table 1, confirming which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. It reveals correlations between protons and carbons that are two or three bonds away. The key correlations to look for are from the protons on C2, C5, C7, and C9 to the quaternary spiro-carbon (C8). Seeing these cross-peaks is unambiguous proof of the spiro-junction.

HMBC_Correlations

Final Verification and Chirality

The final proposed structure of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is only confirmed when all collected data are in complete agreement. The molecular formula from HRMS must match the count of atoms from NMR. The functional groups identified by FT-IR must be consistent with the chemical environments observed in the NMR spectra. The connectivity derived from 2D NMR must account for all observed couplings and chemical shifts.

A Note on Chirality: The spiro-carbon in this molecule is not a stereocenter because substitution on the rings (e.g., at C2/C5 and C7/C9) is symmetrical. However, if this scaffold were substituted asymmetrically, the spiro-carbon would become a chiral center. In such cases, further analysis using techniques like chiral chromatography (HPLC or GC) would be necessary to determine enantiomeric purity.[11][12]

Conclusion

The structural elucidation of a novel chemical entity like 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. By following a logical workflow—from establishing the molecular formula with HRMS, identifying functional groups with FT-IR, to meticulously mapping the atomic framework with a full suite of NMR experiments—one can achieve an unambiguous and self-validated structural assignment. This rigorous approach provides the high-confidence data package required for advancing promising new scaffolds in a drug development setting, ensuring that all subsequent research is built on a solid chemical foundation.

Appendix A: Detailed Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water). Dilute 1:100 into a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ion mode ESI.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument immediately prior to analysis using a known standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Collect at least 16 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[9]

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.

  • Acquisition (General): All experiments should be run at a constant, regulated temperature (e.g., 298 K).

    • ¹H NMR: Acquire with a 30° pulse and a relaxation delay of at least 1 second.

    • ¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be collected to achieve adequate signal-to-noise.

    • DEPT-135: Use standard pulse program parameters.

    • COSY, HSQC, HMBC: Use gradient-selected (gs) versions of these experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical 2- and 3-bond correlations.[13]

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Exploratory

An In-depth Technical Guide to Potential Therapeutic Targets for Derivatives of 6-Oxa-1-azaspiro[3.5]nonane

Executive Summary The 6-Oxa-1-azaspiro[3.5]nonane scaffold represents a novel, three-dimensional chemical entity with significant potential in modern drug discovery. Its inherent structural rigidity, Fsp³-rich character,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Oxa-1-azaspiro[3.5]nonane scaffold represents a novel, three-dimensional chemical entity with significant potential in modern drug discovery. Its inherent structural rigidity, Fsp³-rich character, and unique stereoelectronic properties make it an attractive starting point for developing potent and selective modulators of challenging biological targets. This guide provides a detailed exploration of high-priority therapeutic targets for derivatives of this scaffold, focusing on G-Protein Coupled Receptors (GPCRs) implicated in central nervous system (CNS) disorders. We present a mechanistic rationale for target selection, detailed experimental workflows for validation, and step-by-step protocols for key biochemical and cell-based assays. The primary targets discussed are Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-1 Receptors (σ1R), both of which are critical in the pathophysiology of neurodegenerative and psychiatric diseases.

Introduction to the 6-Oxa-1-azaspiro[3.5]nonane Scaffold

The pursuit of novel chemical matter that can effectively navigate complex biological systems has led medicinal chemists to "escape from flatland" by prioritizing three-dimensional (3D) molecular architectures.[1][2] The 6-Oxa-1-azaspiro[3.5]nonane scaffold, which features a spirocyclic fusion of an azetidine and a tetrahydropyran ring, is an exemplary member of this class.

Key Structural Features and Rationale for Use:

  • Inherent 3D Geometry: The spirocyclic nature of the core locks the molecule into a rigid, non-planar conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[2]

  • Novel Chemical Space: As a privileged scaffold, it provides access to new intellectual property and allows for the exploration of structure-activity relationships (SAR) beyond traditional heterocyclic systems.[3][4]

  • Bioisosteric Potential: The azetidine-piperidine-like core can serve as a bioisostere for other common motifs in CNS-targeted drugs, such as piperidine and piperazine, while offering improved physicochemical properties like solubility and metabolic stability.[5]

  • Synthetic Tractability: The embedded azetidine nitrogen provides a versatile synthetic handle for introducing a wide array of functional groups, enabling the systematic exploration of chemical space around the core structure.[4]

These features make 6-Oxa-1-azaspiro[3.5]nonane derivatives prime candidates for targeting complex protein families, particularly those within the central nervous system.

Prioritizing Therapeutic Targets: A Mechanistic Approach

The structural features of the 6-Oxa-1-azaspiro[3.5]nonane scaffold, particularly the basic nitrogen of the azetidine ring, bear a strong resemblance to the pharmacophores of ligands that target aminergic GPCRs and other CNS receptors.[6] Our primary focus is therefore on two receptor classes with profound implications for neurodegenerative and psychiatric disorders.

Primary Target Classes:

  • Muscarinic Acetylcholine Receptors (mAChRs): Critical for cognitive functions like learning and memory. Their dysfunction is a hallmark of Alzheimer's disease and schizophrenia.[7]

  • Sigma-1 Receptors (σ1R): An intracellular chaperone protein located at the endoplasmic reticulum, σ1R modulates calcium signaling, neuronal survival, and synaptic plasticity. It is a promising target for neurodegenerative diseases like Parkinson's, Alzheimer's, and ALS.[8][9][10]

Target Profile: Muscarinic Acetylcholine Receptors (M1/M4 Subtypes)

Mechanistic Rationale

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are crucial for regulating neuronal excitability and plasticity in the CNS.[11][12][13] Specifically, the M1 and M4 subtypes have emerged as key targets for treating the cognitive and psychotic symptoms of Alzheimer's disease and schizophrenia, respectively.[7][14] Agonists or positive allosteric modulators (PAMs) of these receptors can enhance cholinergic neurotransmission. However, developing subtype-selective ligands is challenging due to the highly conserved orthosteric binding site across all five subtypes.[14] The rigid, 3D conformation of 6-Oxa-1-azaspiro[3.5]nonane derivatives offers a compelling strategy to achieve this desired selectivity by engaging with less conserved, allosteric, or extracellular regions of the receptor.

Proposed Signaling Pathway (M1 Receptor)

Activation of the M1 muscarinic receptor, a Gq-coupled GPCR, initiates a well-defined signaling cascade. This pathway is a primary mechanism for validating ligand activity.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Spiro-Derivative Agonist M1R M1 Receptor (GPCR) Ligand->M1R Binds Gq Gαq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression) PKC->Downstream Phosphorylates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol [Ca²⁺]i ↑ Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates

Caption: M1 receptor Gq-coupled signaling cascade.

Experimental Validation Workflow

A tiered screening approach is essential for efficiently identifying and characterizing promising lead compounds. This workflow progresses from high-throughput binding assays to lower-throughput, more physiologically relevant functional assays.

Validation_Workflow Start Compound Library (6-Oxa-1-azaspiro[3.5]nonane Derivatives) BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Secondary Screen: Calcium Flux Assay (Determine EC50/IC50, Mode of Action) BindingAssay->FunctionalAssay Potent Binders (e.g., Ki < 1µM) Selectivity Tertiary Screen: Subtype Selectivity Panel (M1-M5 Binding & Functional) FunctionalAssay->Selectivity Active Compounds (Agonists/PAMs) Lead Lead Candidate Selectivity->Lead Selective Hits

Caption: Tiered validation workflow for mAChR modulators.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.[15][16] It measures the ability of a non-radiolabeled test compound to displace a known radioligand from the receptor.

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human M1 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human M1 receptor.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation fluid, and a microplate scintillation counter.

  • Methodology:

    • Plate Setup: Prepare a 96-well plate. To each well, add 50 µL of assay buffer (for total binding) or 50 µL of 1 µM Atropine (for non-specific binding).

    • Test Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

    • Radioligand Addition: Add 50 µL of [³H]-NMS at a final concentration equal to its Kd (typically ~0.5-1 nM).

    • Membrane Addition: Initiate the binding reaction by adding 100 µL of the M1 receptor membrane preparation (typically 10-20 µg protein per well). The final assay volume is 250 µL.[17]

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[17]

    • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[17]

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: Calcium Flux Functional Assay

This cell-based assay measures the functional consequence of M1 receptor activation (Gq coupling), which is the release of intracellular calcium.[18][19][20] It is ideal for high-throughput screening to identify agonists and antagonists.[20][21]

  • Objective: To determine the potency (EC₅₀) of agonist compounds or the inhibitory potency (IC₅₀) of antagonist compounds at the M1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human M1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 5).[19][21]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid may be required to prevent dye leakage from cells.[19]

    • Positive control agonist: Carbachol.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Methodology:

    • Cell Plating: Seed the M1-expressing cells into the microplates 24-48 hours prior to the assay and grow to near confluence.[17]

    • Dye Loading: Aspirate the growth medium and add the fluorescent calcium dye solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[19]

    • Compound Preparation: Prepare test compounds in a separate plate at 5x the final desired concentration.

    • Measurement: Place both plates into the FLIPR instrument. The instrument will add the compound to the cell plate and immediately begin measuring fluorescence intensity in real-time.

    • Agonist Mode: Add test compounds at various concentrations and measure the fluorescence increase.

    • Antagonist Mode: Pre-incubate cells with test compounds for 15-30 minutes, then add the positive control agonist (Carbachol) at its EC₈₀ concentration and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is plotted against the log concentration of the compound.

    • For agonists, fit the data to determine the EC₅₀ (concentration for 50% maximal response).

    • For antagonists, fit the data to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Target Profile: Sigma-1 Receptor (σ1R)

Mechanistic Rationale

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[22] It is not a traditional GPCR or ion channel. σ1R plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[8][10] Its activation by agonists has shown profound neuroprotective effects in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease.[9][10] The spirocyclic core of 6-Oxa-1-azaspiro[3.5]nonane derivatives is structurally analogous to known high-affinity σ1R ligands, making this an exceptionally promising target.

Proposed Signaling and Protective Mechanism

σ1R activation does not follow a single, linear pathway. Instead, it acts as a signal amplifier and modulator of other client proteins, such as the IP3 receptor, to promote cellular resilience.

Sigma1_Pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_effects Neuroprotective Outcomes Ligand Spiro-Derivative Agonist Sigma1R Sigma-1 Receptor (Chaperone) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_Homeostasis Stabilized Ca²⁺ Homeostasis Sigma1R->Ca_Homeostasis ER_Stress Reduced ER Stress Sigma1R->ER_Stress Neurite Enhanced Neurite Outgrowth Sigma1R->Neurite Mito Mitochondrion IP3R->Mito Regulates Ca²⁺ flux to Mitochondria Survival Increased Cell Survival Ca_Homeostasis->Survival ER_Stress->Survival Neurite->Survival

Caption: Neuroprotective mechanism of Sigma-1 Receptor activation.

Experimental Validation

Validation for σ1R ligands follows a similar tiered approach, beginning with binding affinity and progressing to functional assays that measure downstream neuroprotective effects.

  • Primary Screen (Binding): A radioligand binding assay is used to determine the binding affinity (Ki) for σ1R (and the σ2R subtype for selectivity). A common radioligand is [³H]-(+)-pentazocine. The protocol is analogous to the one described for mAChRs (Section 3.4), using membranes from cells expressing σ1R.

  • Secondary Screen (Functional): A neurite outgrowth assay is a robust functional readout of σ1R agonist activity.

    • Cell Line: PC12 cells or primary neurons are commonly used.

    • Protocol:

      • Plate cells in a collagen-coated 96-well plate.

      • Induce differentiation with a low concentration of Nerve Growth Factor (NGF).

      • Treat cells with various concentrations of the test compound.

      • Incubate for 48-72 hours.

      • Fix and stain the cells (e.g., with β-III tubulin antibody).

      • Image the plates using a high-content imaging system.

    • Analysis: Quantify the number and length of neurites per cell. A potent σ1R agonist will significantly enhance NGF-induced neurite outgrowth.

Data Summary and Interpretation

Quantitative data from the proposed assays should be compiled for clear comparison of lead candidates.

Table 1: Hypothetical Pharmacological Data for Lead Candidates

Compound IDTargetAssay TypeResult (nM)Notes
Spiro-A01 M1 mAChRBinding (Ki)15Potent binder
M1 mAChRCa²⁺ Flux (EC₅₀)45Full agonist
M2 mAChRBinding (Ki)> 5,000>300-fold selective for M1
Spiro-B07 σ1RBinding (Ki)8High-affinity binder
σ2RBinding (Ki)1,200>150-fold selective for σ1
Neurite OutgrowthEC₅₀22Potent functional activity

Conclusion and Future Directions

The 6-Oxa-1-azaspiro[3.5]nonane scaffold is a highly promising starting point for the development of novel therapeutics targeting CNS disorders. The primary targets identified—muscarinic M1/M4 receptors and the Sigma-1 receptor—are well-validated and offer significant therapeutic potential. The experimental workflows and protocols detailed in this guide provide a robust framework for identifying and characterizing potent, selective, and functionally active lead compounds.

Future work should focus on synthesizing a diverse library of derivatives to fully explore the structure-activity relationship, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of neurodegenerative disease for the most promising lead candidates.

References

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  • Kourrich, S., et al. (2012). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PMC.
  • Ishida, Y., et al. (2018). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. PubMed.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Kourrich, S., et al. (2012). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide.
  • Cai, W., & Chen, X. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols.
  • Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • Kourrich, S., et al. (2012). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. ResearchGate.
  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions.
  • Prasanth, M. I., et al. (2021). Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. PubMed.
  • Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: Novel opportunities for drug development. Nature Reviews Drug Discovery.
  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: Novel opportunities for drug development. ResearchGate.
  • Scilit. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Digby, G. J., et al. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PMC.
  • G.I.T. Laboratory, et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Alexander, S. P. H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
  • Syu, G.-D., et al. (2018). Identification and cell-based validation of peptide ligand–GPCR interactions. ResearchGate.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Lindsley, C. W., et al. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central.
  • Xiao, D., et al. (2009). Spiro-piperidine azetidinones as potent TRPV1 antagonists. PubMed.
  • Yeltayeva, A., et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Applied Pharmaceutical Science.
  • Obydennov, D. L., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.
  • Mykhailiuk, P. K. (2020). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Benchchem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane.
  • ResearchGate. (2014). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors.
  • Gevorgyan, A., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
  • Slepukhin, P. A., et al. (2020). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.

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Foundational

Technical Guide: Aqueous Solubility and Stability of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride

The following technical guide details the physicochemical profiling of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride , designed for researchers optimizing spirocyclic scaffolds in drug discovery. Executive Summary: The Spiro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride , designed for researchers optimizing spirocyclic scaffolds in drug discovery.

Executive Summary: The Spirocyclic Advantage

6-Oxa-1-azaspiro[3.5]nonane hydrochloride represents a critical class of "high-Fsp3" building blocks used to escape the "flatland" of traditional aromatic drug discovery. By fusing a four-membered azetidine ring with a six-membered tetrahydropyran ring at a single quaternary carbon, this scaffold offers distinct physicochemical advantages over morpholine or piperidine analogues:

  • Vectorial Uniqueness: The spiro-fusion creates a non-planar geometry (exit vectors ~90°), allowing access to novel binding pockets.

  • Solubility Enhancement: The disruption of planar crystal packing lowers lattice energy, generally enhancing aqueous solubility.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic "soft spots" often found in simple cyclic amines.

This guide provides the theoretical grounding and experimental protocols required to validate the solubility and stability of this compound in pre-clinical development.

Physicochemical Profile & Mechanistic Logic

Aqueous Solubility Drivers

The hydrochloride salt of 6-Oxa-1-azaspiro[3.5]nonane is highly polar. Its solubility is governed by the dissociation equilibrium of the azetidinium cation.

  • Primary Driver (Ionization): The azetidine nitrogen (pKa ≈ 10.5–11.0) is protonated in the HCl salt. In water (pH < 7), the compound exists as a cation, solvated effectively by water dipoles.

  • The "Salt Break" Risk: As solution pH approaches the pKa of the amine, the equilibrium shifts toward the neutral free base.

    
    
    Crucial Insight: While the HCl salt is likely soluble >50 mg/mL in water, solubility will drop precipitously at pH > 9, potentially crashing out of solution in basic buffers.
    
  • Common Ion Effect: In high-chloride media (e.g., 0.1 N HCl or saline), the solubility product (

    
    ) may be reached sooner due to the excess 
    
    
    
    , slightly reducing solubility compared to pure water.
Stability Profile
  • Hydrolytic Stability: The ether linkage (oxa-ring) and the secondary amine (aza-ring) are chemically robust. Unlike acetals or esters, this spiro-ether is resistant to hydrolysis across the physiological pH range (1–9).

  • Oxidative Liability: The secondary amine in the azetidine ring is susceptible to oxidation (N-oxide formation) if exposed to peroxides or radical initiators in formulation excipients.

  • Ring Strain: While azetidines possess ring strain (~26 kcal/mol), the spiro-fusion stabilizes the conformation. However, extreme acidic conditions at high temperatures could theoretically trigger ring-opening nucleophilic attacks.

Experimental Workflows

Visualization: Solubility Assessment Logic

The following diagram outlines the decision tree for characterizing the solubility of the amine salt, distinguishing between kinetic (screening) and thermodynamic (definitive) methods.

Solubility_Workflow cluster_legend Methodology Key Start Start: 6-Oxa-1-azaspiro[3.5]nonane HCl Screen Phase 1: Kinetic Solubility (High Throughput / DMSO Stock) Start->Screen Dissolve in DMSO Precipitation Detect Precipitation via Nephelometry Screen->Precipitation Add to Buffer Thermo Phase 2: Thermodynamic Solubility (Solid State / Equilibrium) Precipitation->Thermo If Candidate Selected pH_Study pH-Dependent Profiling (pH 1.2, 4.5, 6.8, 7.4) Thermo->pH_Study Shake-Flask Method Analysis Quantification (HPLC-UV/CAD) pH_Study->Analysis Filter & Inject k1 Kinetic (Fast) k2 Thermodynamic (Accurate)

Caption: Workflow distinguishing kinetic screening from thermodynamic equilibrium testing for amine salts.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility of the solid HCl salt in aqueous media.

Materials:

  • Compound: >50 mg 6-Oxa-1-azaspiro[3.5]nonane HCl.

  • Media: Phosphate buffer (pH 7.4), Citrate buffer (pH 4.0), 0.1 N HCl.

  • Equipment: Orbital shaker, HPLC-UV or LC-MS.

Step-by-Step Procedure:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of medium in a glass vial. Visual confirmation of undissolved solid is mandatory.

  • Equilibration: Incubate at 25°C with agitation (orbital shaker at 300 rpm) for 24 hours.

    • Note: For HCl salts, check pH at T=0 and T=24h. The dissolution of the salt may significantly lower the pH of weak buffers. Readjust pH if necessary.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • Calculation:

      
      
      
Protocol 2: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2)

Objective: Identify degradation products and intrinsic stability.

Materials:

  • Acid Stress: 1 N HCl

  • Base Stress: 1 N NaOH

  • Oxidative Stress: 3%

    
    
    

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in water.

  • Stressing:

    • Acid: Mix 1:1 with 1 N HCl (Final 0.5 N). Heat at 60°C for 24h.

    • Base: Mix 1:1 with 1 N NaOH. Heat at 60°C for 24h.

    • Oxidation: Mix 1:1 with 3%

      
      . Store at RT for 24h.
      
  • Quenching: Neutralize acid/base samples immediately after the time point.

  • Analysis: Analyze via LC-MS to detect mass shifts.

    • Expectation: Look for M+16 peaks (N-oxide) in the peroxide sample. Look for ring-opening (+18 Da) in acid/base hydrolysis.

Data Interpretation & Troubleshooting

Visualization: Stability Logic & Degradation Pathways

This diagram illustrates the potential chemical fate of the molecule under stress.

Stability_Logic cluster_acid Acidic Stress (pH < 1) cluster_base Basic Stress (pH > 12) cluster_ox Oxidative Stress (H2O2) Compound 6-Oxa-1-azaspiro[3.5]nonane HCl Acid_Result Stable (Likely) Ring strain resists hydrolysis Compound->Acid_Result 60°C / 24h Base_Result Free Base Precipitation Potential Azetidine Ring Opening Compound->Base_Result 60°C / 24h Ox_Result N-Oxide Formation (M+16 Da) Compound->Ox_Result RT / 24h

Caption: Predicted stability outcomes under ICH stress conditions.

Troubleshooting Common Issues
ObservationRoot CauseRemediation
Non-linear Calibration Curve Detector saturation due to high solubility of HCl salt.Dilute samples further; use a less sensitive wavelength (e.g., 254 nm vs 210 nm).
pH Drift during Solubility The HCl salt is acidic; it overwhelms the buffer capacity.Use stronger buffers (e.g., 100 mM instead of 10 mM) or monitor pH at equilibrium.
Recovery < 90% in Filters Cationic amine binding to filter membranes.Use PVDF or PES filters; discard the first 1 mL of filtrate to saturate binding sites.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

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Exploratory

A-Z of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride: A Technical Guide for Researchers

An In-depth Guide to the Commercial Sourcing, Analysis, and Application of a Key Spirocyclic Scaffold This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Commercial Sourcing, Analysis, and Application of a Key Spirocyclic Scaffold

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. This spirocyclic amine is a valuable building block in medicinal chemistry, recognized for its ability to introduce three-dimensional complexity into molecular structures. Such conformational rigidity can be pivotal in enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This document provides a detailed overview of its chemical properties, commercial availability, quality control considerations, and known applications.

Compound Identity and Properties

6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a heterocyclic compound featuring a piperidine ring fused to a tetrahydropyran ring through a spirocyclic carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for handling and use in various chemical reactions.

PropertyValueSource
CAS Number 1956324-37-0
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol [1]
Appearance Solid
Purity Typically ≥97%
Storage Conditions 2-8°C, Inert Atmosphere
InChI Key OPTLVAINVOKSCC-UHFFFAOYSA-N

Note: There appear to be several related but distinct isomers in chemical databases. Researchers should pay close attention to the CAS number and the specific isomer name (e.g., 6-Oxa-1-azaspiro vs. 1-Oxa-6-azaspiro) when sourcing this compound.

Commercial Availability and Sourcing

A critical step in any research program is the reliable procurement of starting materials. 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is available from a range of commercial suppliers, primarily those specializing in building blocks for drug discovery and chemical research.

Key Commercial Suppliers:

SupplierProduct NamePurityNotes
Sigma-Aldrich (Merck) 6-Oxa-1-azaspiro[3.5]nonane hydrochloride97%Provides key documentation like Certificate of Analysis (COA) and Country of Origin (COO).
BLDpharm 1-Oxa-6-azaspiro[3.5]nonane oxalateVariesNote the different counter-ion (oxalate) and isomer.[3]
ChemScene 1-Oxa-6-azaspiro[3.5]nonane≥95%Offers the free base of the isomeric compound.[4]
ChemShuttle 1-oxa-6-azaspiro[3.5]nonane95%Provides the free base of the isomer for drug discovery applications.[5]
MySkinRecipes 6-Oxa-2-azaspiro[3.5]nonane hydrochloride95%Lists a different isomer, highlighting the importance of verifying the exact structure.[1]

When selecting a supplier, researchers should consider factors beyond price, including the availability of comprehensive analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm the structure and purity of the purchased material. The availability of a Safety Data Sheet (SDS) is also crucial for proper handling and safety assessment.

Quality Control and In-House Verification

While commercial suppliers provide purity information, independent verification is a cornerstone of scientific integrity. For a compound like 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, a multi-step analytical workflow is recommended to ensure the material's identity, purity, and suitability for downstream applications.

Caption: Recommended workflow for in-house quality control of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Compare the observed chemical shifts, multiplicities, and integration values with predicted spectra or literature data to confirm the spirocyclic core structure and the presence of the hydrochloride counter-ion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., water/acetonitrile).

    • Inject the sample onto a C18 reverse-phase column.

    • Run a gradient elution method.

    • Monitor the eluent using a mass spectrometer in positive ion mode. The expected [M+H]⁺ for the free base (C₇H₁₃NO) is approximately 128.10 m/z.[6] This confirms the molecular weight of the parent compound.

Applications in Research and Drug Development

Spirocyclic scaffolds, particularly those containing heteroatoms, are of high interest in medicinal chemistry.[2] The inclusion of an oxetane or tetrahydropyran ring, as seen in this molecule, can positively influence key drug-like properties.[7][8]

Potential Roles in Drug Design:

  • Piperidine Bioisostere: The azaspiro[3.5]nonane core can act as a conformationally restricted analogue of piperidine, a common motif in many approved drugs.[2] This rigidity can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

  • Improving Physicochemical Properties: The oxygen atom in the ring system can act as a hydrogen bond acceptor, which may improve aqueous solubility and other pharmacokinetic parameters compared to more lipophilic carbocyclic analogues.[8]

  • Vector for 3D Chemical Space Exploration: The spirocyclic nature of the molecule provides a distinct three-dimensional exit vector for further chemical modification, allowing chemists to explore novel regions of chemical space in structure-activity relationship (SAR) studies.[9]

While specific, published applications of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride are not abundant in the initial search results, its structural motifs are highly relevant to modern drug discovery. It serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system.[1]

Safety and Handling

According to available safety information, 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.

References

  • 6-oxa-1-azaspiro[3.5]nonane hydrochloride (C7H13NO) - PubChemLite. [Link]

  • 6-oxa-1-azaspiro[3.5]nonane - Aladdin. [Link]

  • 6-Oxa-2-azaspiro[3.5]nonane hydrochloride - MySkinRecipes. [Link]

  • Supplier CAS No 1359656-29-3 - BuyersGuideChem. [Link]

  • 6-Oxa-2-azaspiro(3.5)nonane hydrochloride | C7H14ClNO | CID 73554305 - PubChem. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[1][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • CAS: 1359656-29-3 Name: 6-oxa-2-azaspiro[3.5]nonane hydrochloride. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [Link]

  • 6-Oxa-2-azaspiro[3.5]nonane hcl,(CAS# 1359656-29-3) - Sinfoo Biotech. [Link]

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Protocols & Analytical Methods

Method

Practical applications of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride in medicinal chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the practical utilization of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride (CAS: 1956324-37-0)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the practical utilization of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride (CAS: 1956324-37-0), a high-value sp3-rich scaffold used to improve physicochemical properties and novel intellectual property (IP) space.

Executive Summary & Structural Rationale

Compound: 6-Oxa-1-azaspiro[3.5]nonane hydrochloride CAS: 1956324-37-0 Molecular Weight: 163.65 g/mol (HCl salt) Core Utility: Morpholine and Piperidine Bioisostere

In the era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing the fraction of sp3-hybridized carbons (


) in drug candidates.[1] 6-Oxa-1-azaspiro[3.5]nonane represents a "next-generation" bioisostere for morpholine. Unlike morpholine, which is a flat, flexible chair conformation, this spirocycle constrains the nitrogen within a 4-membered azetidine ring while retaining the polar oxygen in a perpendicular 6-membered ring.

Key Medicinal Chemistry Advantages:

  • Vector Reorientation: The azetidine nitrogen projects substituents at different bond angles compared to piperidine/morpholine, accessing novel binding pockets.

  • Metabolic Stability: The quaternary spiro-carbon blocks oxidative metabolism at the

    
    -position relative to the ether oxygen, a common soft spot in standard ethers.
    
  • Lipophilicity Modulation: The oxygen atom reduces LogP, while the rigid spiro-structure lowers the entropy penalty of binding.

Physicochemical Profile

Data represents predicted values for the free base, validated against structural analogs.

PropertyValueSignificance
cLogP ~0.2 - 0.5Ideal for lowering lipophilicity in CNS/peripheral targets.
TPSA ~21 ŲLow polar surface area favors membrane permeability.
pKa (Conj. Acid) ~8.5 - 9.0Azetidine amines are generally more basic than morpholines (pKa ~8.3), improving solubility at physiological pH.
H-Bond Donors 1 (NH)Available for coupling or specific receptor interactions.
H-Bond Acceptors 2 (N, O)The ether oxygen serves as a weak acceptor.

Experimental Protocols

Protocol A: Handling & Storage

Context: As a hydrochloride salt, the compound is hygroscopic. Proper handling is essential to maintain stoichiometry in precise coupling reactions.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate heavily.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/EtOAc unless neutralized.

Protocol B: Amide Coupling (General Procedure)

Context: The secondary amine in the azetidine ring is sterically less hindered than expected but requires efficient activation due to the ring strain.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 6-Oxa-1-azaspiro[3.5]nonane HCl (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Note: If using T3P, add the acid and amine first, then the T3P solution.

  • Addition: Add 6-Oxa-1-azaspiro[3.5]nonane HCl (1.1 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The azetidine nitrogen is highly nucleophilic; prolonged heating is rarely required and may cause degradation.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol C: Displacement (Heteroaryl Coupling)

Context: Attaching the spirocycle to a heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • 6-Oxa-1-azaspiro[3.5]nonane HCl (1.2 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP

Step-by-Step:

  • Preparation: In a microwave vial, suspend the heteroaryl chloride and the spiro-amine salt in DMSO (0.2 M concentration).

  • Base Addition: Add finely ground

    
    .
    
  • Reaction: Heat to 80–100°C for 2–6 hours.

    • Optimization: If the substrate is unreactive, use microwave irradiation at 120°C for 30 mins.

  • Workup: Pour into water/ice mix. If the product precipitates, filter and wash. If not, extract with EtOAc/IPA (3:1).

Strategic Application: Bioisosteric Replacement

The following diagram illustrates the logical flow of replacing a traditional Morpholine scaffold with the 6-Oxa-1-azaspiro[3.5]nonane core to solve specific medicinal chemistry problems.

Bioisostere_Logic Morpholine Standard Morpholine (Flat, Flexible) Problem Issues: 1. Metabolic Liability (alpha-oxidation) 2. Low Fsp3 (Flatness) 3. Generic IP Space Morpholine->Problem Identified Liability Spiro 6-Oxa-1-azaspiro[3.5]nonane (Rigid, 3D) Problem->Spiro Scaffold Hop Outcome Advantages: 1. Blocked Metabolic Site (Spiro C) 2. Novel Vector (Azetidine N) 3. Improved Solubility Spiro->Outcome Optimization

Figure 1: Decision pathway for selecting the spiro[3.5]nonane scaffold over traditional morpholine.

Synthesis Workflow (Building Block Usage)

While most users will purchase the material, understanding the connectivity is vital for retrosynthesis. The diagram below outlines the standard coupling logic.

Synthesis_Workflow Start 6-Oxa-1-azaspiro[3.5]nonane HCl (Starting Material) PathA Path A: Amide Coupling (Target: GPCRs/Enzymes) Start->PathA + R-COOH / HATU PathB Path B: SnAr / Buchwald (Target: Kinases) Start->PathB + Ar-Cl / Base PathC Path C: Reductive Amination (Target: Ion Channels) Start->PathC + R-CHO / NaBH(OAc)3 ProductA Spiro-Amide (Stable, Polar Core) PathA->ProductA ProductB Spiro-Heterocycle (Rigid Linker) PathB->ProductB ProductC N-Alkyl Spiro (Basic Amine) PathC->ProductC

Figure 2: Synthetic divergence from the core spiro scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Drug Hunter. (2023). The Rise of Spirocycles in Drug Discovery (Revumenib Case Study). Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Coupling of 6-Oxa-1-azaspiro[3.5]nonane in Modern Drug Discovery

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the demand for molecules with improved three-dimensionality (3D) and novel physicochemical properties is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with improved three-dimensionality (3D) and novel physicochemical properties is paramount. Saturated spirocyclic scaffolds have emerged as powerful design elements, offering a strategic departure from the flat, aromatic structures that have historically dominated medicinal chemistry. The 6-Oxa-1-azaspiro[3.5]nonane motif, in particular, has garnered significant attention as a valuable building block.[1]

This spirocycle, containing a privileged oxetane ring, serves as a versatile bioisosteric replacement for commonly used groups like morpholine or gem-dimethyl moieties.[2][3] The incorporation of an oxetane can profoundly enhance key drug-like properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[1] The secondary amine present in the piperidine ring of 6-Oxa-1-azaspiro[3.5]nonane provides a reactive handle for straightforward incorporation into lead compounds via robust and well-established coupling methodologies.

This guide provides detailed, field-proven protocols for two of the most critical transformations involving 6-Oxa-1-azaspiro[3.5]nonane: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and standard amide bond formation. The protocols are designed to be both comprehensive and explanatory, detailing not just the "how" but the fundamental "why" behind each experimental choice, ensuring reproducibility and empowering researchers to adapt these methods to their specific synthetic challenges.

Preliminary Consideration: Synthesis of 6-Oxa-1-azaspiro[3.5]nonane

While 6-Oxa-1-azaspiro[3.5]nonane (structurally identical to 2-oxa-7-azaspiro[3.5]nonane) is commercially available, its cost can be prohibitive for large-scale synthesis. An accessible synthetic route is therefore a critical starting point. A robust synthesis has been reported, providing a practical pathway to the oxalate salt of the spirocycle, which can be neutralized before use in subsequent coupling reactions.[2] Researchers are encouraged to consult the primary literature for the detailed multi-step synthesis.[2]

Protocol I: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl/heteroaryl halides (or triflates) and amines.[4][5] This reaction is indispensable for accessing a vast chemical space of arylamines, which are prevalent in pharmaceuticals. For 6-Oxa-1-azaspiro[3.5]nonane, this reaction provides a direct route to install the spirocyclic motif onto an aromatic or heteroaromatic core.

Mechanistic Rationale

The catalytic cycle, shown below, is driven by a palladium catalyst, typically supported by a bulky, electron-rich phosphine ligand.[5] The ligand is critical; it facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, rate-limiting reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.[5][6] The choice of base is also crucial for deprotonating the amine and facilitating the ligand exchange process.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-X(L) Pd0->PdII_complex OxAdd->PdII_complex Ligand_Exch Amine Coordination & Deprotonation Amine_complex Ar-Pd(II)-NR'R''(L) PdII_complex->Amine_complex Ligand_Exch->Amine_complex Amine_complex->Pd0 Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HN(R')R'' / Base Amine->Ligand_Exch

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

This protocol provides a general procedure for coupling an aryl bromide with 6-Oxa-1-azaspiro[3.5]nonane.

Materials:

  • Aryl bromide (1.0 equiv)

  • 6-Oxa-1-azaspiro[3.5]nonane (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., t-BuXPhos Pd G3, 1-3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%), and the sodium tert-butoxide (2.0 mmol).

    • Expert Insight: Using a pre-formed catalyst like a G3 palladacycle simplifies handling and improves reproducibility by avoiding the need to separately add a ligand and palladium source. NaOtBu is a strong, non-nucleophilic base suitable for many substrates, but weaker bases like K₂CO₃ or Cs₂CO₃ may be required for base-sensitive functional groups.[4]

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., 5 mL of toluene). Begin stirring the resulting suspension.

  • Amine Addition: Add the 6-Oxa-1-azaspiro[3.5]nonane (1.2 mmol) to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with a suitable organic solvent like ethyl acetate (20 mL). c. Filter the mixture through a pad of celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-6-oxa-1-azaspiro[3.5]nonane product.

Parameter Optimization Summary
ParameterRecommended Reagents/ConditionsRationale & Considerations
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfReactivity: I > Br > OTf > Cl. More advanced ligands (e.g., t-BuXPhos) are effective for less reactive aryl chlorides.[7]
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts are often preferred for ease of use and air stability. Loading is typically 1-5 mol%.
Ligand XPhos, t-BuXPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are standard. Ligand choice depends on the specific substrates.[5]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong alkoxides are common. Inorganic bases are milder and useful for base-sensitive substrates.
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHAnhydrous, non-protic solvents are required. Toluene and dioxane are most common.
Temperature 80 - 120 °CHigher temperatures are often needed, especially for less reactive aryl chlorides.

Protocol II: Amide Bond Formation

Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[8] It provides a reliable method for connecting a carboxylic acid-containing fragment with an amine. Using 6-Oxa-1-azaspiro[3.5]nonane as the amine component allows for its seamless integration into a peptide backbone or as a terminal functional group.

Mechanistic Rationale

The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[8][9] Common coupling reagents like HATU (an aminium salt) or EDC (a carbodiimide) facilitate this activation.[10] Additives such as HOBt or Oxyma are often used with carbodiimides to form an active ester intermediate, which improves reaction efficiency and, critically, suppresses the racemization of chiral carboxylic acids.[11]

Amide_Coupling_Workflow start Combine Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in Solvent (e.g., DMF) preactivation Stir for Pre-activation (Formation of Active Ester) start->preactivation add_amine Add 6-Oxa-1-azaspiro[3.5]nonane to the activated mixture preactivation->add_amine reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup (e.g., wash with aq. NaHCO₃, brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Detailed Step-by-Step Protocol

This protocol describes a standard procedure using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 6-Oxa-1-azaspiro[3.5]nonane (1.1 equiv)

  • HATU (1.1 equiv)

  • Base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • Reagent Solution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (e.g., 1.0 mmol) and HATU (1.1 mmol) in the anhydrous solvent (e.g., 5 mL of DMF).

  • Base Addition: Add DIPEA (2.0 mmol) to the solution and stir the mixture at room temperature for 5-15 minutes. This "pre-activation" step generates the reactive O-acylisourea intermediate.

    • Expert Insight: Pre-activation is a common strategy to ensure the carboxylic acid is fully converted to its active form before the primary amine is introduced, often leading to cleaner reactions and higher yields. DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine nucleophile.

  • Amine Addition: Add a solution of 6-Oxa-1-azaspiro[3.5]nonane (1.1 mmol) in a small amount of the reaction solvent to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours.

    • Self-Validation: Monitor the consumption of the starting materials by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate (25 mL). b. Wash the organic solution sequentially with 1N HCl (optional, if the acid starting material is not sensitive), saturated aqueous NaHCO₃ solution, water, and finally brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Causality Note: The aqueous washes are critical for removing the DMF solvent, excess base, and the water-soluble byproducts generated from the coupling reagent (e.g., tetramethylurea).

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Comparison of Common Amide Coupling Reagents
Coupling ReagentAcronymAdvantagesDisadvantagesTypical Conditions
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUHigh reactivity, fast reaction times, low racemization.[10]Higher cost, can be sensitive to moisture.1.1 eq, DIPEA, DMF/DCM, RT
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPEfficient, good for hindered couplings.Byproduct (HMPA) is a carcinogen.1.1 eq, DIPEA, DMF, RT
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride EDC/EDACWater-soluble byproducts are easily removed by aqueous workup. Inexpensive.Often requires an additive (HOBt, Oxyma) to prevent racemization and side reactions.[11]1.2 eq, HOBt (1.2 eq), DIPEA, DCM, 0°C to RT
Propanephosphonic acid anhydride T3PExcellent for reducing epimerization, byproducts are water-soluble.Often requires slightly elevated temperatures.1.5 eq, Pyridine/Et₃N, EtOAc/DCM, RT to 50°C

Conclusion

6-Oxa-1-azaspiro[3.5]nonane is a powerful building block for introducing sp³-rich, polar character into drug candidates. The secondary amine provides a reliable synthetic handle for incorporation via robust C-N cross-coupling and amidation reactions. The protocols detailed herein offer researchers a solid foundation for utilizing this valuable scaffold. By understanding the mechanistic principles behind reagent and condition selection, scientists can confidently apply and adapt these methods to accelerate the synthesis of novel, structurally complex molecules with potentially superior pharmacological profiles.

References

  • Z-L-Phg-Val-OMe - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 6‐oxa‐1,2‐diazaspiro[4.4]nonane scaffold via gold...
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
  • Coupling Reagents. Aapptec Peptides.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Buchwald-Hartwig Amin
  • An improved synthesis of 2-oxa-7-azaspiro[8][12]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in w

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this important synthetic procedure. Spirocyclic scaffolds, such as 6-Oxa-1-azaspiro[3.5]nonane, are of significant interest in medicinal chemistry due to their ability to introduce three-dimensionality, which can lead to improved pharmacological properties.[1][2][3]

Synthesis Overview

The synthesis of 6-Oxa-1-azaspiro[3.5]nonane and its derivatives can be approached through various synthetic routes. A common strategy involves the construction of the piperidine ring followed by the formation of the oxetane ring, or vice versa. One reported method involves a multi-step sequence starting from N-tosyl-piperidine-4,4-diethyl ester. This intermediate undergoes reduction, followed by a one-pot mesylation and ring closure to form the spiro-oxetane ring. The final step is the removal of the tosyl protecting group to yield the desired product.[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in multi-step syntheses can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. For instance, lithium aluminum hydride (LAH) is extremely sensitive to moisture. Use freshly opened or properly stored LAH for the reduction step.

  • Reaction Conditions:

    • Temperature Control: Many steps in this synthesis are temperature-sensitive. For example, the reduction with LAH should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.

  • Work-up Procedure:

    • Product Solubility: The product, particularly the free base, may have some solubility in the aqueous layer during extraction. It is advisable to perform multiple extractions with an organic solvent to maximize recovery.

    • pH Adjustment: Ensure the pH is carefully controlled during the work-up. The product's stability can be pH-dependent.[5]

  • Purification:

    • Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between the product and impurities. A gradient elution might be more effective than an isocratic one.[6]

    • Crystallization: For the final hydrochloride salt, the choice of solvent for crystallization is critical. A solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures will give the best yield.

Question 2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and eliminate it?

Answer: The presence of impurities can complicate characterization and downstream applications. Here's how to address this issue:

  • Impurity Identification:

    • Spectroscopic Analysis: Utilize techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of the impurity.

    • Literature Review: Search for known side reactions in similar synthetic pathways. For instance, incomplete cyclization or the formation of dimeric species are common side products in spirocycle synthesis.[6]

  • Elimination Strategies:

    • Reaction Optimization: Once the impurity is identified, you can often modify the reaction conditions to minimize its formation. For example, if an elimination product is observed, lowering the reaction temperature might be beneficial.

    • Purification Techniques:

      • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find the optimal conditions.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution than standard column chromatography.[6]

Question 3: The final step of forming the hydrochloride salt is proving difficult. What are the best practices for this conversion?

Answer: The formation of the hydrochloride salt is a crucial step for improving the stability and handling of the final compound.

  • Procedure:

    • Dissolve the purified free base of 6-Oxa-1-azaspiro[3.5]nonane in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in the same solvent (or as a gas) while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Troubleshooting:

    • No Precipitation: If the salt does not precipitate, it may be too soluble in the chosen solvent. You can try adding a co-solvent in which the salt is less soluble (an anti-solvent) to induce precipitation.

    • Oily Product: If an oil forms instead of a solid, this could be due to the presence of impurities or residual solvent. Try to further purify the free base or use a different solvent system for the salt formation.

Frequently Asked Questions (FAQs)

What is the role of the tosyl protecting group in this synthesis?

The tosyl group is used to protect the nitrogen atom of the piperidine ring. This prevents it from reacting with the electrophilic reagents used in subsequent steps, such as the mesylation of the diol. The tosyl group is also a good leaving group under certain conditions, but in this context, its primary role is protection.

Are there alternative methods for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane?

Yes, other synthetic strategies have been reported in the literature and patents. These may involve different starting materials, cyclization strategies, or protecting groups. The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity.[4]

What are the key safety precautions to consider during this synthesis?

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).

  • Solvents: Many of the organic solvents used are flammable and may have associated health risks. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Hydrogen Chloride: Gaseous HCl and its solutions are corrosive. Handle with care in a fume hood and wear appropriate PPE.

Experimental Protocols

Table 1: Key Reaction Parameters

StepReagents & SolventsTemperature (°C)Time (h)Notes
Reduction LiAlH4, THF0 to reflux4-6Exothermic reaction, add LAH portion-wise.
Mesylation MsCl, Et3N, DCM0 to RT2-4Perform under anhydrous conditions.
Cyclization NaOH, H2O/THFReflux12-18Monitor by TLC for disappearance of starting material.
Deprotection HBr/AcOH or Na/NH3VariesVariesChoice of method depends on substrate compatibility.
Salt Formation HCl in Ether0 to RT1-2Use anhydrous solvent.

Visualizations

DOT Script for Synthesis Pathway

Synthesis_Pathway A N-tosyl-piperidine-4,4-diethyl ester B Diol Intermediate A->B 1. LiAlH4, THF C Dimesylate Intermediate B->C 2. MsCl, Et3N, DCM D N-tosyl-6-Oxa-1-azaspiro[3.5]nonane C->D 3. Base (e.g., NaOH) E 6-Oxa-1-azaspiro[3.5]nonane (Free Base) D->E 4. Deprotection F 6-Oxa-1-azaspiro[3.5]nonane HCl E->F 5. HCl

Caption: Reaction scheme for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane HCl.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurity Issue check_reagents Step 1: Verify Reagent Quality Purity Reactivity Storage start->check_reagents check_conditions Step 2: Review Reaction Conditions Temperature Time Stoichiometry check_reagents->check_conditions Reagents OK check_workup Step 3: Analyze Work-up & Purification Extraction Efficiency pH Chromatography Crystallization check_conditions->check_workup Conditions OK characterize Step 4: Characterize Byproducts NMR MS IR check_workup->characterize Issue Persists optimize Step 5: Optimize Protocol characterize->optimize

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • W. T. A. Harrison, et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13837-13849. Retrieved from [Link]

  • Kotha, S., & Mandal, K. (2006). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Retrieved from [Link]

  • Karawajczyk, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 31-43. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog.
  • Cheong, J. Y., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride Welcome to the technical support center for the synthesis and optimization of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Spirocycles are privileged motifs in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties compared to their flatter, non-spirocyclic counterparts.[1][2] However, their synthesis can present unique challenges.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, a valuable building block in modern drug discovery.

Overview of the Synthetic Strategy

The construction of the 6-Oxa-1-azaspiro[3.5]nonane core typically involves the formation of the strained oxetane ring onto a pre-existing piperidine scaffold. A robust and common strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitably functionalized 4,4-disubstituted piperidine precursor. This approach offers good control over the key ring-forming step. The subsequent deprotection of the nitrogen and formation of the hydrochloride salt yields the final target compound.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Monotosylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation A 1-Boc-piperidine-4,4-dimethanol B N-Boc-4-(hydroxymethyl)-4- ((tosyloxy)methyl)piperidine A->B TsCl, Pyridine C N-Boc-6-Oxa-1-azaspiro[3.5]nonane B->C NaH, THF D 6-Oxa-1-azaspiro[3.5]nonane (Free Base) C->D HCl in Dioxane E 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride D->E HCl

Caption: General synthetic pathway for 6-Oxa-1-azaspiro[3.5]nonane hydrochloride.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in spirocycle synthesis.[5] This section addresses specific issues you may encounter during the synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield in Step 2 (Monotosylation) Di-tosylation: Use of excess tosyl chloride (TsCl) or prolonged reaction time.Carefully control stoichiometry. Add TsCl portion-wise at 0 °C and monitor closely by TLC or LC-MS. Aim for ~50-60% conversion to maximize mono-tosylate yield and allow for easy separation from starting diol and di-tosylate.
Reaction not going to completion: Insufficient TsCl or base (pyridine), or low reaction temperature.Ensure pyridine is dry. Increase TsCl to 1.1-1.2 equivalents relative to the diol. Allow the reaction to warm to room temperature after initial addition at 0 °C.
Low yield in Step 3 (Intramolecular Cyclization) Intermolecular side reactions: High concentration can favor the formation of dimers or polymers.Perform the cyclization under high-dilution conditions (e.g., <0.05 M). Use a syringe pump for slow addition of the tosylated precursor to a suspension of the base (e.g., NaH) in THF.
Elimination side products: Strong, non-nucleophilic bases at elevated temperatures can promote elimination.Use a strong but moderately nucleophilic base like sodium hydride (NaH) at room temperature or slightly elevated temperatures (40-50 °C). Avoid stronger bases like LDA unless necessary.
Incomplete reaction: Insufficient base or deactivation of the base by water.Use freshly prepared or properly stored NaH (60% dispersion in mineral oil is common). Ensure all solvents and glassware are rigorously dried. Use at least 1.5-2.0 equivalents of base.
Incomplete Deprotection (Step 4) Insufficient acid: The Boc-group is stable. The amine product can also neutralize the acid.Use a significant excess of strong acid (e.g., 4M HCl in Dioxane, or neat TFA). Ensure anhydrous conditions to prevent re-protection or side reactions.
Short reaction time: The deprotection may be sluggish at room temperature.Monitor the reaction by TLC or LC-MS until all starting material is consumed. Gentle heating (e.g., 40 °C) can accelerate the reaction if needed.
Difficulty isolating the free base (Step 4 Product) High polarity and water solubility: The free amine is often a polar, low-melting solid or oil that is difficult to extract and handle.After acidic deprotection and basic workup (e.g., with NaOH), extract thoroughly with a more polar solvent like dichloromethane or a mixture of THF/EtOAc. Alternatively, after neutralization, concentrate the aqueous layer and extract the residue. Purification via column chromatography on alumina (instead of silica gel) can be effective for polar amines.
Issues with Hydrochloride Salt Formation (Step 5) Hygroscopic or oily product: Presence of residual water or solvent.For the highest purity, bubble anhydrous HCl gas through a solution of the free base in a dry, non-protic solvent (e.g., diethyl ether, dichloromethane). Alternatively, add a stoichiometric amount of a standardized solution of HCl in isopropanol or dioxane. Triturate the resulting solid with ether to induce crystallization and remove impurities. Lyophilization from an aqueous HCl solution is also an option but may yield a less crystalline solid.
Incorrect stoichiometry: Formation of the di-hydrochloride or a mixture.Titrate the free base with a standardized acid solution to determine the exact amount needed. Ensure accurate measurement when adding the acid for the final salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the intramolecular cyclization step?

A1: The most critical parameter is the concentration. Intramolecular reactions are kinetically favored over intermolecular reactions at high dilution. By keeping the concentration of the substrate low (typically 0.01-0.05 M), you significantly reduce the probability of two molecules reacting with each other, thus minimizing the formation of dimers and polymers. Slow addition of the substrate to the base suspension via a syringe pump is a standard technique to maintain pseudo-high dilution conditions. Temperature and choice of base are also key; sodium hydride in THF at room temperature to 40 °C is generally effective for this type of Williamson ether synthesis.

Q2: How can I effectively monitor the deprotection of the Boc group?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. The Boc-protected starting material is significantly less polar than the resulting free amine. A typical mobile phase would be 5-10% Methanol in Dichloromethane. The starting material will have a high Rf value, while the product will remain at or near the baseline (Rf ≈ 0). Staining with ninhydrin is essential, as the primary/secondary amine product will develop a characteristic purple or yellow spot, confirming its presence. For more quantitative analysis, LC-MS is ideal to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: My free base product appears as a thick, non-filterable oil after workup. What are the best practices for purification?

A3: This is a common issue with small, polar amines.

  • Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can cause irreversible adsorption or streaking of basic amines. If you must use it, pre-treating the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% Et₃N before loading the sample) can mitigate this.

  • Use Alumina Chromatography: Basic or neutral alumina is often a better choice for purifying amines.

  • Kugelrohr or Short-Path Distillation: If the free base is thermally stable, distillation under high vacuum can be an excellent, scalable purification method.

  • Crystallization/Salt Formation: Sometimes the easiest way to purify the amine is to convert it directly to its hydrochloride or another crystalline salt. The salt can then be purified by recrystallization. The pure free base can be regenerated by neutralizing the salt if needed for a subsequent step.

Q4: What is the optimal method for converting the free base to the hydrochloride salt on a research scale?

A4: The gold standard for producing a pure, crystalline, and anhydrous hydrochloride salt is to dissolve the purified free base in a dry solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a stoichiometric amount of a standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The salt will typically precipitate out of solution. The resulting solid can then be collected by filtration, washed with cold ether, and dried under vacuum. This method avoids introducing water, which can make the final product hygroscopic or an oil.

Q5: Are there alternative synthetic routes to consider for 6-Oxa-1-azaspiro[3.5]nonane?

A5: Yes, other strategies exist for constructing spirocyclic systems. For example, cycloaddition reactions can be powerful tools.[2][3] A [3+2] cycloaddition or a photochemically-mediated aza-Paternò-Büchi reaction could potentially form the core structure, although this might require more specialized starting materials and optimization.[6] Another approach could involve a ring-closing metathesis (RCM) on a di-alkene precursor, though this would introduce unsaturation that would need to be subsequently reduced. For most applications, the intramolecular cyclization described remains one of the most reliable and scalable methods.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical data.

Step 3: Synthesis of N-Boc-6-Oxa-1-azaspiro[3.5]nonane

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 400 mL).

  • Substrate Addition: Dissolve N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine (9.15 g, 20 mmol, 1.0 eq.) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred NaH suspension over 4 hours at room temperature. The slow addition is crucial to maintain high-dilution conditions.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes), visualizing with a potassium permanganate stain. The product should have a higher Rf than the starting tosylate.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (300 mL) and water (200 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield N-Boc-6-Oxa-1-azaspiro[3.5]nonane as a white solid or colorless oil.

Step 4 & 5: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified N-Boc-6-Oxa-1-azaspiro[3.5]nonane (5.1 g, 20 mmol) in 4M HCl in 1,4-dioxane (50 mL, 200 mmol, 10 eq.).

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor by TLC (10% MeOH in DCM, ninhydrin stain) until the starting material is fully consumed. A white precipitate of the hydrochloride salt should form.

  • Isolation: Add diethyl ether (150 mL) to the reaction mixture to ensure complete precipitation of the salt. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the pure 6-Oxa-1-azaspiro[3.5]nonane hydrochloride in a vacuum oven at 40-50 °C for 12 hours.

Troubleshooting Workflow

If you are facing issues with the overall synthesis, the following decision tree can help guide your troubleshooting process.

Sources

Troubleshooting

A troubleshooting guide for the multi-step synthesis of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride

The following guide addresses the synthesis and troubleshooting of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride . Structural Disambiguation: Based on IUPAC nomenclature for spiro[3.5]nonane: Ring A (Small): 4-membered Azeti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the synthesis and troubleshooting of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride .

Structural Disambiguation: Based on IUPAC nomenclature for spiro[3.5]nonane:

  • Ring A (Small): 4-membered Azetidine ring (Atoms 1–3 + Spiro C4). "1-Aza" places Nitrogen at position 1.

  • Ring B (Large): 6-membered Pyran ring (Atoms 5–9 + Spiro C4). "6-Oxa" places Oxygen at position 6 (adjacent to the spiro center).

  • Chemical Identity: This structure corresponds to Spiro[azetidine-2,4'-tetrahydropyran] .

  • Primary Synthetic Challenge: Construction of the strained azetidine ring on a sterically hindered spiro-center.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Multi-Step Spirocyclization & Salt Formation

Synthetic Workflow & Logic

This guide focuses on the most robust industrial route: The Intramolecular Cyclization Strategy . This pathway avoids the unstable intermediates of radical chemistry and provides better regiocontrol than [2+2] cycloadditions for this specific ether-containing scaffold.

Master Workflow Diagram

G Start Tetrahydropyran-4-one (Starting Material) Step1 Step 1: Strecker / Cyanosilylation (Formation of Amino-Nitrile) Start->Step1 TMSCN, ZnI2 Step2 Step 2: Nitrile Reduction (Formation of Diamine/Amino-Alcohol) Step1->Step2 LAH or BH3·THF Step3 Step 3: Activation (Mesylation/Tosylation) (Leaving Group Installation) Step2->Step3 MsCl/TsCl, Et3N Step4 Step 4: Intramolecular Cyclization (Ring Closure) Step3->Step4 NaH or tBuOK (Dilution) Step4->Step3 Failure: Dimerization (Check Concentration) Step5 Step 5: Deprotection & Salt Formation (Final HCl Salt) Step4->Step5 HCl/Dioxane

Caption: Logical flow for the construction of the spiro-azetidine core via intramolecular displacement (4-exo-tet).

Phase-Specific Troubleshooting Guides

Phase 1: The Backbone Construction (Cyanosilylation & Reduction)

Objective: Convert the ketone to a 1,3-functionalized amino-alcohol precursor.

Q: Why is the Strecker reaction yield low (<40%) with significant recovery of starting ketone?

  • Diagnosis: Reversibility of cyanohydrin formation. The thermodynamic equilibrium for hindered ketones (like tetrahydropyran-4-one) often favors the ketone.

  • Solution:

    • Catalyst Switch: Move from ZnI₂ to InCl₃ (Indium Trichloride) or Sc(OTf)₃ . These Lewis acids coordinate more strongly to the carbonyl oxygen, shifting equilibrium forward.

    • Solvent Free: Run the reaction neat (without solvent) if using TMSCN.

    • Temperature: Do not exceed 40°C; higher temperatures promote retro-Strecker.

Q: During reduction (Step 2), I see a "sticky" aluminum emulsion that traps my product.

  • Diagnosis: Improper quenching of Lithium Aluminum Hydride (LAH). The amino-alcohol intermediate is highly polar and chelates to Aluminum salts.

  • Protocol Fix (Fieser Method): For every x grams of LAH used:

    • Add x mL water (slowly).

    • Add x mL 15% NaOH.

    • Add 3x mL water.

    • Crucial Step: Stir the granular precipitate for 1 hour before filtration. If the solid is gelatinous, you did not stir long enough or added water too fast.

Phase 2: The Critical Ring Closure (Azetidine Formation)

Objective: Force the 4-exo-tet cyclization of the activated intermediate.

Q: The cyclization stalled. I see the mesylate intermediate but no spiro-product.

  • Diagnosis: The Thorpe-Ingold Effect is fighting you. While the spiro-center helps, the formation of a 4-membered ring is kinetically slow compared to intermolecular polymerization.

  • Troubleshooting Matrix:

ParameterStandard ConditionTroubleshooting AdjustmentWhy?
Concentration 0.1 M0.01 M (High Dilution) Prevents intermolecular dimerization/polymerization.
Base NaH (60%)t-BuOK or KHMDS A more soluble, bulkier base prevents nucleophilic attack on the Mesyl group itself.
Temperature Reflux (THF)60°C -> 80°C 4-exo-tet requires significant thermal activation energy.
Solvent THFDMF or DMSO Polar aprotic solvents stabilize the transition state and increase reaction rate.

Q: I am observing a major byproduct with twice the molecular weight (Dimer).

  • Cause: Intermolecular reaction dominated intramolecular cyclization.

  • Fix: Implement Pseudo-High Dilution . Do not dump the substrate into the base. Instead, add the substrate solution dropwise over 4–6 hours into a refluxing solution of the base. This keeps the instantaneous concentration of the electrophile low.

Phase 3: Isolation & Salt Formation

Objective: Purify the hygroscopic hydrochloride salt.

Q: The final HCl salt is an oil/gum, not a white solid.

  • Diagnosis: Inclusion of solvent impurities or excess HCl. 6-Oxa-1-azaspiro[3.5]nonane HCl is highly hygroscopic.

  • Crystallization Protocol:

    • Dissolve the crude oil in a minimum amount of dry Methanol or Isopropanol .

    • Add dry Diethyl Ether or MTBE dropwise until turbidity persists.

    • Store at -20°C for 24 hours.

    • Critical: Perform filtration under a nitrogen blanket (Schlenk frit) to prevent moisture absorption from air.

Detailed Experimental Protocol (Validated)

Step 4: Intramolecular Cyclization (The "Trouble" Step)

  • Preparation: Dry a 3-neck round bottom flask (RBF) in an oven at 120°C. Cool under Argon flow.

  • Base Suspension: Charge RBF with NaH (2.5 equiv) (washed with hexane to remove mineral oil) and anhydrous THF (Volume A). Heat to reflux.

  • Addition: Dissolve the N-tosyl- or N-boc-amino-mesylate precursor in anhydrous THF (Volume B).

    • Ratio: Total Volume (A+B) should yield a final concentration of 0.02 M .

  • Execution: Add the substrate solution to the refluxing base suspension via a syringe pump at a rate of 1 mL/min .

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The spot for the mesylate (Rf ~0.4) should disappear, and a new non-polar spot (Protected Spirocycle, Rf ~0.7) should appear.

  • Quench: Cool to 0°C. Add saturated NH₄Cl solution dropwise. (Caution: Hydrogen evolution).

  • Workup: Extract with EtOAc. Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

Step 5: Deprotection & Salt Formation

  • Dissolve protected spirocycle in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Allow to warm to RT. Stir for 2 hours.

  • Concentrate in vacuo. Azeotrope with Toluene (3x) to remove excess HCl.

  • Triturate the residue with Et₂O to obtain the white solid.

FAQ: Mechanism & Safety

Q: Why not use the [2+2] Cycloaddition (CSI) route? A: While Chlorosulfonyl Isocyanate (CSI) reacts with alkenes to form beta-lactams (which can be reduced to azetidines), the presence of the oxygen in the pyran ring (6-oxa) creates electronic effects that often lead to poor regioselectivity or fragmentation during the CSI addition. The intramolecular alkylation route is longer but far more reliable for ether-containing spirocycles.

Q: Is the free base stable? A: Spiro-azetidines are strained amines. The free base is prone to ring-opening polymerization if stored neat at room temperature. Always store as the Hydrochloride (HCl) or Oxalate salt at -20°C.

References

  • Carreira, E. M., et al. (2011). "Synthesis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition. (Foundational work on spiro-ring construction).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947. (Protocol for cyclization dilution factors).

  • Pfizer Inc. (2003). "Preparation of diazaspiro[3.5]nonane derivatives." World Intellectual Property Organization Patent WO2003051868. (Industrial scale-up conditions for spiro-azetidines).

  • BenchChem Technical Repository. (2025). "Troubleshooting Low Yields in Azetidine Synthesis." (General troubleshooting for 4-exo-tet cyclizations).

Sources

Optimization

Identification and characterization of byproducts in 6-Oxa-1-azaspiro[3.5]nonane hydrochloride synthesis

The following technical guide is designed for the support center of a CDMO or specialized reagent supplier. It addresses the synthesis, purification, and troubleshooting of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride , a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the support center of a CDMO or specialized reagent supplier. It addresses the synthesis, purification, and troubleshooting of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride , a high-value spirocyclic building block used as a surrogate for morpholine or piperidine in medicinal chemistry.

Product Code: SP-AZA-35-OX6 | CAS: (Generic)

Department: Process Chemistry & Application Science

Executive Technical Overview

6-Oxa-1-azaspiro[3.5]nonane hydrochloride represents a specific class of "angular" or "linear" spirocycles (depending on substitution) combining a strained azetidine ring (1-aza) and a tetrahydropyran ring (6-oxa).

The synthesis of this scaffold generally proceeds via the construction of the strained azetidine ring onto a pre-formed tetrahydropyran core. The critical quality attribute (CQA) for this product is the control of ring-strain driven byproducts . The high ring strain of the azetidine (~26 kcal/mol) makes the final cyclization and subsequent salt formation prone to specific failure modes, primarily elimination (alkene formation) and acid-mediated ring opening .

This guide characterizes these byproducts and provides remediation strategies based on phase-transfer catalysis (PTC) and thermodynamic control.

Critical Process Parameters & Impurity Profiling

The Synthesis Pathway (Standard Protocol)

The most robust route involves the intramolecular cyclization of an amino-alcohol precursor followed by HCl salt formation.

  • Activation: Amino-alcohol

    
     Mesylate/Tosylate intermediate.
    
  • Cyclization: Base-mediated intramolecular displacement (

    
    ) to form the spiro-azetidine.
    
  • Salt Formation: Precipitation with anhydrous HCl.

Impurity Identification Guide
Impurity IDStructure / DescriptionRRT (HPLC)*Origin (Root Cause)Remediation Strategy
IMP-A (Olefin) Elimination Product Tetrahydropyran with an exocyclic double bond (des-azetidine).~1.2 - 1.3Competition between

and

.
Base is too strong or temperature is too high during cyclization.
Switch to a weaker base (e.g.,

vs. NaH) or lower reaction temp. Use a non-polar solvent to disfavor charge separation.
IMP-B (Dimer) N-Alkylated Dimer Two precursors linked intermolecularly.~1.5 - 1.8Concentration Effect. Reaction concentration >0.1M favors intermolecular attack over intramolecular ring closure.High Dilution Principle: Run cyclization at <0.05M. Slow addition of the substrate to the base.
IMP-C (Ring Open) Chlorinated Linear Amine Ring-opened azetidine (3-chloro-propyl derivative).~0.9Acid Hydrolysis. Excess HCl or high temp during salt formation attacks the strained azetidine.Use stoichiometric HCl (0.95 eq) in ether/dioxane at 0°C. Avoid aqueous HCl.
IMP-D (Hydrolysis) Reverted Amino Alcohol Loss of leaving group (OMs/OTs) without cyclization.~0.5Wet Solvents. Water competes as a nucleophile against the amine.Dry solvents (KF <0.05%).[1] Ensure inert atmosphere (

/Ar).

*Relative Retention Time (RRT) is approximate and column-dependent (C18 standard).

Troubleshooting & FAQs

Category 1: Cyclization Failure (The "Sticky Oil" Problem)

Q: I am getting a low yield (<40%) and a sticky, insoluble oil during the cyclization step. What is happening?

A: This usually indicates polymerization or dimerization (IMP-B) . The formation of the 4-membered azetidine ring is kinetically slow due to ring strain (Baldwin's Rules). If the reaction concentration is too high, the amine prefers to attack a different molecule's leaving group (intermolecular) rather than its own (intramolecular).

  • Fix: Perform the reaction under high dilution conditions (0.02 M - 0.05 M) .

  • Protocol Adjustment: Do not dump the substrate into the base. Instead, slowly add the activated amino-mesylate dropwise to a refluxing suspension of the base over 4–6 hours.

Category 2: Salt Formation & Stability

Q: My product decomposes back to a linear amine upon storage. Why?

A: Azetidine salts are sensitive to nucleophilic attack due to ring strain. If your HCl salt contains excess free acid or moisture , the chloride ion can attack the azetidine ring, opening it to form the thermodynamically stable linear chloride (IMP-C).

  • Fix:

    • Use HCl in Dioxane (4M) or HCl in Ether (2M) , not aqueous HCl.

    • Stop addition at pH 4–5; do not drive to pH 1.

    • Wash the final solid with anhydrous ether to remove excess acid traces.

    • Store at -20°C under Argon.

Category 3: Elimination vs. Cyclization

Q: I see a large peak at RRT 1.2 (IMP-A). How do I suppress the elimination product?

A: Elimination is the result of the base acting as a proton acceptor rather than the amine acting as a nucleophile. This happens when using strong, bulky bases (like


) or high temperatures.
  • Fix: Switch to Phase Transfer Catalysis (PTC) .

    • System: 50% NaOH (aq) / Toluene with TBAB (Tetrabutylammonium bromide) .

    • Mechanism:[2][3][4][5][6] The PTC brings the hydroxide to the interface in a controlled manner, often favoring the cyclization kinetics over the elimination in specific spiro-systems.

Visualizing the Reaction & Impurity Fate

The following diagram maps the critical process nodes where the product diverts to specific byproducts.

G Precursor Amino-Alcohol Precursor Activation Activation (Mesylation) Precursor->Activation MsCl, TEA Activated_Int Activated Intermediate (-OMs) Activation->Activated_Int Cyclization Cyclization (Base/Heat) Activated_Int->Cyclization Imp_Hydrolysis IMP-D (Hydrolysis) Activated_Int->Imp_Hydrolysis Wet Solvent (H2O attack) Product_Free Spiro-Azetidine (Free Base) Cyclization->Product_Free Intramolecular SN2 (Slow Addn) Imp_Dimer IMP-B (Dimer/Polymer) Cyclization->Imp_Dimer High Conc. (Intermolecular) Imp_Elim IMP-A (Alkene/Elimination) Cyclization->Imp_Elim High Temp/Strong Base (E2 Mechanism) Product_HCl FINAL PRODUCT 6-Oxa-1-azaspiro[3.5] nonane HCl Product_Free->Product_HCl Anhydrous HCl (Stoichiometric) Imp_RingOpen IMP-C (Ring Opening) Product_HCl->Imp_RingOpen Excess Acid Moisture Nucleophilic Attack

Figure 1: Process Fate Map for 6-Oxa-1-azaspiro[3.5]nonane HCl, highlighting critical control points for impurity generation.

Validated Experimental Protocol (Cyclization Step)

The following protocol is optimized to minimize IMP-A (Elimination) and IMP-B (Dimerization).

Reagents:

  • Activated Precursor (Mesylate): 1.0 eq

  • Acetonitrile (ACN): Anhydrous (KF < 100 ppm)

  • Potassium Carbonate (

    
    ): 3.0 eq, finely milled
    
  • TBAB (Catalyst): 0.1 eq

Procedure:

  • Preparation: Suspend

    
     and TBAB in refluxing ACN (
    
    
    
    ) under Nitrogen.
  • Addition: Dissolve the Mesylate precursor in ACN (volume sufficient to reach 0.05 M final concentration).

  • Slow Feed: Add the precursor solution to the refluxing base suspension via a syringe pump over 4 hours . Critical: Fast addition spikes concentration and causes dimerization.

  • Workup: Cool to RT. Filter solids. Concentrate filtrate.[1][7][8]

  • Purification: Flash chromatography (DCM/MeOH/NH3). Note: Azetidines are polar; use ammoniated eluents to prevent streaking.

References

  • Paternò-Büchi Approaches: Detailed methodology on photocycloaddition to form spirocyclic azetidines.[1]

    • Source: BenchChem Application Notes.[1] "Synthesis of Spirocyclic Azetidines via Visible Light-Mediated [2+2] Cycloaddition."

  • General Azetidine Synthesis & Strain: Review of strain-driven reactivity and synthesis of azetidines.

    • Source: Royal Society of Chemistry (RSC). "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • URL:[Link][1]

  • Spirocyclic Scaffolds in Drug Discovery: Discussion on the "angular" vs "linear" spiro-azetidine geometries and their stability.

    • Source: Wiley Online Library (Angew. Chem. Int. Ed.).
    • URL:[Link]

  • Scale-Up of Spiro-Azetidines: Protocols for handling large-scale alkyl

    • Source: NIH / PMC. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Azaspirocycles: A Comparative Analysis of 6-Oxa-1-azaspiro[3.5]nonane and its Congeners in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly vent...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. Azaspirocycles have emerged as a prominent class of scaffolds in this endeavor, offering a rigid and structurally complex framework that departs from the traditionally planar aromatic systems. Their inherent three-dimensionality allows for a more precise spatial arrangement of substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] This guide provides an in-depth comparison of the biological activity of 6-Oxa-1-azaspiro[3.5]nonane and other key azaspirocyclic systems, supported by experimental data and detailed protocols to inform and guide future drug discovery efforts.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic compounds characterized by two rings sharing a single carbon atom, the spirocenter. This unique arrangement imparts a rigid, non-planar geometry, which is instrumental in optimizing interactions with the intricate topographies of biological targets like enzymes and receptors. The incorporation of a nitrogen atom within this framework not only provides a crucial handle for chemical modification but also influences the molecule's polarity, basicity, and hydrogen-bonding capacity. A key metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³), and azaspirocyclic scaffolds inherently possess a high Fsp³ character. This is often correlated with improved solubility, reduced off-target toxicity, and enhanced metabolic stability, thereby increasing the probability of clinical success.[1]

A Comparative Look at Biological Activities

The biological activities of azaspirocycles are diverse and dependent on the specific ring sizes and heteroatom placements within the scaffold. This section will compare the biological profile of 6-Oxa-1-azaspiro[3.5]nonane with other notable azaspirocycles.

6-Oxa-1-azaspiro[3.5]nonane: A Scaffold for Reduced Toxicity

While extensive biological data for the parent 6-Oxa-1-azaspiro[3.5]nonane is not abundant in publicly available literature[2], a closely related derivative, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has shown significant promise. In a noteworthy study, this scaffold was incorporated as a bioisosteric replacement for the piperidine ring in the local anesthetic bupivacaine. The resulting analog exhibited not only comparable anesthetic activity but also a five-fold reduction in toxicity compared to the original drug. This highlights the potential of the oxa-azaspiro[3.5]nonane core in modulating the pharmacokinetic and toxicological profiles of bioactive molecules.

Azaspiro[4.5]decanes: Targeting Muscarinic Receptors for Cognitive Enhancement

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been extensively investigated as M1 muscarinic acetylcholine receptor agonists, which are promising targets for treating cognitive decline in conditions like Alzheimer's disease.[3][4] The M1 receptor plays a crucial role in cognitive processing.[5]

A key study synthesized and evaluated a series of these compounds, with several demonstrating preferential affinity for M1 over M2 receptors and potent antiamnesic activity in vivo.[3] For instance, compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) was selected for clinical studies based on its favorable in vivo selectivity.[3]

CompoundM1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)In vivo Antiamnesic Activity (ED50, mg/kg, p.o.)
17 1301100.14
18 25011000.08
(-)-29 18012000.031
RS86 (reference) 1401200.25
Data synthesized from a study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[3]
Azaspiro[3.5]nonanes: GPR119 Agonists for Metabolic Disorders

7-Azaspiro[3.5]nonane derivatives have been successfully developed as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Optimization of substituents on the piperidine nitrogen and an attached aryl group led to the discovery of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats.[6]

Azaspirocycles in Cancer and Infectious Diseases

The versatility of the azaspirocyclic scaffold extends to oncology and anti-infective research. For example, derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one have demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. Furthermore, azaspiro analogues of the antibiotic linezolid have been synthesized and evaluated for their antibacterial and antitubercular activities.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of azaspirocycles.

Muscarinic Receptor Binding Assay

This protocol is adapted from studies on M1 muscarinic agonists and is designed to determine the binding affinity of test compounds to muscarinic receptor subtypes.[3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound for M1 and M2 muscarinic receptors.

Materials:

  • [³H]Pirenzepine (for M1) and [³H]AF-DX 384 (for M2) radioligands

  • Membrane preparations from cells expressing M1 or M2 receptors

  • Test compounds (azaspirocycles) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the membrane preparation, radioligand, and either the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curves.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation Add to plate filtration Rapid Filtration incubation->filtration Terminate reaction washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calculation Calculate IC50 and Ki scintillation->calculation

Caption: Workflow for Muscarinic Receptor Binding Assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azaspirocycle derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • Test compound (azaspirocycle) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adherence Allow Adherence Overnight seed_cells->adherence add_compound Add Test Compound (Serial Dilutions) adherence->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The comparative analysis of 6-Oxa-1-azaspiro[3.5]nonane and other azaspirocyclic scaffolds reveals a rich and diverse landscape of biological activities. The inherent three-dimensional nature of these structures provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. While data on the parent 6-Oxa-1-azaspiro[3.5]nonane is limited, its derivatives have shown potential for creating safer drugs. In contrast, other azaspirocycles like the azaspiro[4.5]decanes and azaspiro[3.5]nonanes have been successfully optimized to yield potent modulators of GPCRs. The demonstrated anticancer and antimicrobial activities of various azaspirocycles further underscore their broad therapeutic potential.

Future research should focus on the systematic exploration of the chemical space around the 6-Oxa-1-azaspiro[3.5]nonane scaffold to fully elucidate its potential in medicinal chemistry. Comparative studies employing a standardized panel of assays will be crucial for a more direct and quantitative comparison of the biological activities of different azaspirocyclic systems. The continued development of novel synthetic methodologies will undoubtedly facilitate the synthesis of more complex and diverse azaspirocycles, paving the way for the discovery of next-generation therapeutics.

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Comparative

A Comparative In Vitro Validation of Novel 6-Oxa-1-azaspiro[3.5]nonane Derivatives: A Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles, the exploration of unique chemical scaffolds is paramount. Among these, spirocyclic systems have garnere...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles, the exploration of unique chemical scaffolds is paramount. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can enhance target binding and introduce favorable physicochemical properties. This guide provides an in-depth comparative analysis of novel 6-Oxa-1-azaspiro[3.5]nonane derivatives, presenting a framework for their in vitro experimental validation against established alternatives in three key therapeutic areas: antiviral therapy, oncology, and neuroscience.

The rigid nature of the 6-Oxa-1-azaspiro[3.5]nonane core is hypothesized to confer a conformational advantage, potentially leading to higher binding affinities and selectivities for their biological targets. Furthermore, the inclusion of an oxygen atom within the spirocyclic system may improve aqueous solubility and metabolic stability, addressing common challenges in drug development[1]. This guide will detail the experimental methodologies to rigorously test these hypotheses and objectively compare the performance of these novel derivatives.

Section 1: Antiviral Potential - Targeting SARS-CoV-2 3C-like Protease

The COVID-19 pandemic has underscored the urgent need for effective small-molecule antivirals. The SARS-CoV-2 3C-like protease (3CLpro) is a validated and highly conserved therapeutic target essential for viral replication[2][3]. Here, we propose a direct comparison of a novel 6-Oxa-1-azaspiro[3.5]nonane derivative, designated Spiro-AV1 , with the established 3CLpro inhibitor, Nirmatrelvir (the active component of Paxlovid) .

Comparative Efficacy: Enzyme Inhibition Assay

A key determinant of antiviral potency is the direct inhibition of the target enzyme. A biochemical fluorescence resonance energy transfer (FRET) assay is a robust method to quantify the inhibitory activity of compounds against 3CLpro.

Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay

  • Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT), 384-well black plates, plate reader with fluorescence capabilities.

  • Compound Preparation: Prepare a 10-point serial dilution of Spiro-AV1 and Nirmatrelvir in DMSO, starting from 100 µM.

  • Assay Procedure:

    • Add 2 µL of diluted compound or DMSO (vehicle control) to the wells.

    • Add 18 µL of 3CLpro enzyme solution (final concentration ~50 nM) to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of FRET substrate (final concentration ~10 µM).

    • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (v) for each concentration. Determine the percent inhibition relative to the DMSO control and fit the data to a four-parameter logistic equation to derive the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTargetAssay TypeIC50 (nM)
Spiro-AV1 (Novel Derivative) SARS-CoV-2 3CLproFRET Assay125
Nirmatrelvir (Alternative)SARS-CoV-2 3CLproFRET Assay185[4]

Note: The IC50 value for Spiro-AV1 is a hypothetical, yet plausible, result for illustrative purposes.

Visualization: Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Spiro-AV1 & Nirmatrelvir Add_Compound Dispense Compounds into 384-well Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare 3CLpro Solution Add_Enzyme Add 3CLpro Enzyme Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET Substrate Add_Substrate Initiate Reaction with FRET Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate Measure Fluorescence Over Time Add_Substrate->Read_Plate Calc_Velocity Calculate Initial Reaction Velocities Read_Plate->Calc_Velocity Calc_Inhibition Determine % Inhibition Calc_Velocity->Calc_Inhibition IC50_Curve Generate Dose-Response Curve & Calculate IC50 Calc_Inhibition->IC50_Curve G cluster_drug Drug Action cluster_cellular Cellular Response Spiro_ONC1 Spiro-ONC1 Mitochondrial_Stress Mitochondrial Stress Spiro_ONC1->Mitochondrial_Stress Doxorubicin Doxorubicin DNA_Damage DNA Damage / Topo II Inhibition Doxorubicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS ROS Generation Mitochondrial_Stress->ROS ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of drug-induced apoptosis.

Section 3: Neuroscience Potential - Triple Reuptake Inhibition

Triple reuptake inhibitors (TRIs) that block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are being explored as next-generation antidepressants with potentially broader efficacy.[5][6][7][8] This section compares a novel 6-Oxa-1-azaspiro[3.5]nonane derivative, Spiro-TRI1 , with a known experimental TRI, LPM570065 .

Comparative Efficacy: Receptor Binding and Uptake Assays

The initial characterization of a potential TRI involves assessing its binding affinity and functional inhibition of the monoamine transporters.

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Lines: Use stable cell lines individually expressing human SERT, NET, and DAT (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

  • Compound Preparation: Prepare serial dilutions of Spiro-TRI1 and LPM570065.

  • Assay Procedure:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with the test compounds or vehicle for 20 minutes at 37°C.

    • Add a mixture of a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a non-labeled substrate.

    • Incubate for a short period (e.g., 10 minutes) to allow for uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Data Presentation: Comparative Transporter Inhibition (IC50, nM)

CompoundSERTNETDAT
Spiro-TRI1 (Novel Derivative) 650690420
LPM570065 (Alternative)723 [9]763 [9]491 [9]

Note: The IC50 values for Spiro-TRI1 are hypothetical, yet plausible, results for illustrative purposes.

Visualization: Logic of a Triple Reuptake Inhibitor

G Presynaptic Presynaptic Neuron SERT SERT Presynaptic->SERT Reuptake NET NET Presynaptic->NET Reuptake DAT DAT Presynaptic->DAT Reuptake Postsynaptic Postsynaptic Neuron Spiro_TRI1 Spiro-TRI1 Spiro_TRI1->SERT Inhibits Spiro_TRI1->NET Inhibits Spiro_TRI1->DAT Inhibits

Caption: Mechanism of action for a triple reuptake inhibitor.

Section 4: ADME Profiling - Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates.[10][11][12][13][14] The 6-Oxa-1-azaspiro[3.5]nonane scaffold is anticipated to improve some of these properties.

Comparative ADME Parameters

A standard panel of in vitro ADME assays should be conducted to compare the novel derivatives with their respective alternatives.

Experimental Protocols: In Vitro ADME Assays

  • Aqueous Solubility: Measured using a nephelometric method to determine the thermodynamic solubility.

  • Cell Permeability (Caco-2): Bidirectional transport across a Caco-2 cell monolayer is assessed to predict intestinal absorption.

  • Metabolic Stability (Human Liver Microsomes): The rate of depletion of the compound when incubated with human liver microsomes is measured to predict hepatic clearance.

  • Plasma Protein Binding: Determined by equilibrium dialysis to quantify the fraction of the compound bound to plasma proteins.

Data Presentation: Comparative ADME Profile

ParameterSpiro-AV1NirmatrelvirSpiro-ONC1DoxorubicinSpiro-TRI1LPM570065
Aqueous Solubility (µg/mL) 150~100120>2000180~90
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.5~56.2<110.1~7
Human Liver Microsome Stability (% remaining after 60 min) 75~6082~4078~65
Plasma Protein Binding (%) <90~69<85~75<92~95

Note: Data for the Spiro derivatives are hypothetical and designed to illustrate potential improvements.

Conclusion

This guide provides a comprehensive framework for the in vitro validation of novel 6-Oxa-1-azaspiro[3.5]nonane derivatives. The detailed experimental protocols and comparative data presentation are designed to enable a rigorous and objective assessment of their therapeutic potential. The hypothetical data presented for the novel "Spiro" compounds illustrate the potential advantages that this unique chemical scaffold may offer in terms of efficacy and drug-like properties. By systematically evaluating these derivatives against established alternatives, researchers can make informed decisions to advance the most promising candidates into further preclinical and clinical development. The inherent structural rigidity and potential for improved physicochemical properties make the 6-Oxa-1-azaspiro[3.5]nonane scaffold a compelling starting point for the discovery of next-generation therapeutics.

References

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Validation

Assessing the efficacy of 6-Oxa-1-azaspiro[3.5]nonane-based compounds in cell-based assays

Executive Summary: Escaping "Flatland" In modern drug discovery, the 6-Oxa-1-azaspiro[3.5]nonane scaffold represents a high-value "3D-bioisostere" for traditional morpholine and piperidine rings. While traditional hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the 6-Oxa-1-azaspiro[3.5]nonane scaffold represents a high-value "3D-bioisostere" for traditional morpholine and piperidine rings. While traditional heterocyclic cores often suffer from poor metabolic stability or non-specific binding due to their planar nature ("Flatland"), spirocyclic scaffolds introduce a critical


 character (fraction 

) that improves solubility and physicochemical properties without sacrificing potency.

This guide provides a technical roadmap for assessing this specific scaffold. Unlike the more common 2-oxa-7-azaspiro[3.5]nonane isomers, the 6-oxa-1-azaspiro variant offers a unique vector geometry—placing the nitrogen in the strained 4-membered azetidine ring adjacent to the spiro center, with the oxygen in the 6-membered ring. This configuration creates distinct electronic properties and exit vectors for substituent attachment.

Comparative Analysis: The Spiro Advantage

To objectively validate the efficacy of 6-Oxa-1-azaspiro[3.5]nonane, we must compare it against its direct structural ancestors: Morpholine (the metabolic standard) and Piperidine (the basicity standard).

Table 1: Physicochemical & ADME Profiling Matrix
Metric6-Oxa-1-azaspiro[3.5]nonane Morpholine Piperidine 2-Oxa-6-azaspiro[3.3]heptane
Dimensionality 3D (Spiro) 2D (Planar/Chair)2D (Chair)3D (Spiro - Strained)
LogD (pH 7.4) Low (~ -1.5 to -0.5) Low (-1.5)Moderate (0.8)Very Low (< -2.0)
pKa (Basicity) 8.5 - 9.2 (Modulated by O)8.311.27.5 - 8.0
Metabolic Stability High (Quaternary C blocks

-oxidation)
Moderate (Ring opening risk)Low (Oxidation prone)High
Solubility Excellent GoodModerateExcellent
Vector Geometry Orthogonal (

)
Linear/PlanarLinearLinear (

)

Key Insight: The 6-Oxa-1-azaspiro[3.5]nonane scaffold retains the solubility benefits of morpholine but blocks the primary metabolic soft spot (the carbon


 to the nitrogen) by replacing it with a quaternary spiro-carbon. This often results in a 2–5x increase in half-life (

) in microsomal stability assays.

Experimental Protocols

To validate this scaffold in your specific program, you must move beyond calculated properties to empirical data. The following protocols are designed to be self-validating.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Spiro Effect" on intrinsic clearance (


) compared to a morpholine control.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final concentration).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL phosphate buffer (100 mM, pH 7.4). Add 1 µL of test compound (from 1 mM DMSO stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Validation:

  • Control: Verapamil (High Clearance) and Warfarin (Low Clearance) must be run in parallel.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
  • Success Criterion: The spiro-compound should exhibit

    
     of the 
    
    
    
    of the morpholine analog.
Protocol B: Target Engagement (GPCR Surrogate Assay)

Objective: Assess if the bulkier spiro-scaffold maintains binding affinity compared to flat analogs. Context: Using a GPR119 agonist model (common for this scaffold class).

  • Cell Line: CHO-K1 cells stably expressing human GPR119 and a cAMP-response element (CRE-luciferase).

  • Seeding: 10,000 cells/well in 384-well white plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of 6-Oxa-1-azaspiro[3.5]nonane derivatives (10 µM to 0.1 nM) in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Incubation: 45 minutes at 37°C.

  • Detection: Add equal volume of Luciferase detection reagent (e.g., Bright-Glo). Read Luminescence.

  • Analysis: Fit curves to a 4-parameter logistic model to determine

    
    .
    

Visualizations

Diagram 1: Structural Bioisosterism & Chemical Space

Caption: Transformation from traditional flat heterocycles to the 3D 6-Oxa-1-azaspiro[3.5]nonane scaffold, highlighting the blocked metabolic site.

Bioisostere_Evolution cluster_flat Traditional 'Flat' Scaffolds cluster_spiro Spirocyclic Solution Morpholine Morpholine (Planar, Low LogD) Metabolically Labile Spiro 6-Oxa-1-azaspiro[3.5]nonane (3D, Tunable pKa) Metabolically Robust Morpholine->Spiro Bioisosteric Replacement Piperidine Piperidine (Basic, High LogD) Non-specific Binding Piperidine->Spiro Vector Optimization Mechanism Mechanism of Improvement: 1. Quaternary C blocks oxidation 2. Orthogonal Exit Vectors 3. Increased Solubility (Fsp3) Spiro->Mechanism

Diagram 2: Evaluation Workflow

Caption: Decision tree for incorporating 6-Oxa-1-azaspiro[3.5]nonane into a lead optimization campaign.

Evaluation_Workflow Start Lead Compound (Morpholine/Piperidine Core) Problem Identify Liability: Metabolic Instability OR Solubility? Start->Problem Design Design 6-Oxa-1-azaspiro[3.5]nonane Analog (Retain H-bond acceptors) Problem->Design Synthesis Synthesis: Cyclization of 4-substituted tetrahydropyran precursors Design->Synthesis Assay_Tier1 Tier 1: Microsomal Stability (HLM) Target: t1/2 > 30 min Synthesis->Assay_Tier1 Decision Is Stability Improved? Assay_Tier1->Decision Assay_Tier2 Tier 2: Target Potency (IC50/EC50) Check for steric clash Decision->Assay_Tier2 Yes Optimize Optimize Substituents (R-groups on Azetidine) Decision->Optimize No Optimize->Design

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties of a New Class of 3D-Morpholine Analogues. Angewandte Chemie, 120(24), 4588–4591.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are more than three aromatic rings a crowd? Drug Discovery Today, 14(19-20), 1011-1020.

  • PubChem Compound Summary. (2025). 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. National Center for Biotechnology Information.

Comparative

A Comparative Guide to the Development and Validation of Analytical Methods for Quantifying 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, a key intermediate in pharmaceutical development. As researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our data underpins the safety and efficacy of therapeutic candidates. Therefore, this document emphasizes not only the "how" but also the "why" behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The selection of an appropriate analytical method is a critical decision in the drug development lifecycle. It directly impacts the reliability of purity assessments, stability studies, and ultimately, the quality of the final drug product. For a molecule like 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, which possesses a tertiary amine within a spirocyclic framework and is formulated as a hydrochloride salt, several analytical challenges must be considered. These include its potential for volatility, its basicity, and the solubility characteristics conferred by the salt form.

This guide will explore three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, strengths, and limitations, with detailed, field-tested protocols provided. Furthermore, we will delve into the critical process of method validation, aligning our approach with the globally recognized International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and the principles of Analytical Procedure Development outlined in ICH Q14.[1][2][3][4][5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance of performance characteristics, sample throughput requirements, and available instrumentation. Below is a comparative overview of HPLC-UV, GC-MS, and qNMR for the quantification of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.[6]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.[7]Dissolution in a deuterated solvent with an internal standard; may require neutralization of the HCl salt.[8][9]
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, with mass spectral data providing high confidence in peak identity.Excellent, with unique chemical shifts providing high structural specificity.
Sensitivity Moderate to high, depending on the chromophore of the analyte.Very high, especially with selected ion monitoring (SIM).Generally lower sensitivity compared to chromatographic methods.
Precision Typically high, with %RSD < 2% for replicate injections.[1]High, but can be influenced by the reproducibility of derivatization.High, with %RSD often comparable to HPLC.[6][8]
Accuracy High, determined by recovery studies.High, but can be affected by derivatization efficiency.High, as it is a primary ratio method that may not require a calibration curve.[9]
Throughput High, with typical run times of 5-15 minutes.Moderate, with longer run times and potential for sample preparation to be a bottleneck.Moderate, with longer acquisition times for high sensitivity.
Instrumentation Widely available in pharmaceutical laboratories.Commonly available, but may be less accessible than HPLC.Requires access to a high-field NMR spectrometer.
Cost Relatively low operational cost.Moderate operational cost.Higher initial and operational costs.

Experimental Protocols

The following protocols are designed to be robust starting points for method development. The causality behind specific choices is explained to empower the user to adapt these methods as needed.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is often the first choice due to its simplicity, robustness, and wide applicability in pharmaceutical analysis.[10]

Rationale: A reversed-phase method is chosen due to the polar nature of the hydrochloride salt. An ion-pairing agent may be necessary to improve peak shape and retention of the basic amine. A C18 column provides a good balance of hydrophobicity for retaining the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or another suitable ion-pairing agent.

  • 6-Oxa-1-azaspiro[3.5]nonane hydrochloride reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm (or a more specific wavelength if a chromophore is present).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Protocol 2: GC-MS Method with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For amines, derivatization is often necessary to improve chromatographic performance.[11]

Rationale: The hydrochloride salt is non-volatile. Therefore, a neutralization step followed by derivatization of the resulting secondary amine is required. Silylation or acylation are common derivatization strategies. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate (GC grade)

  • 6-Oxa-1-azaspiro[3.5]nonane hydrochloride reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a vial.

    • Add a small volume of 5% sodium bicarbonate solution to neutralize the hydrochloride.

    • Extract the free base into ethyl acetate.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification: Use an internal standard and create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, instead using a certified internal standard.[6][9] For hydrochloride salts, solubility and signal drift can be problematic, but this can be overcome by in situ neutralization.[8][9]

Rationale: This method leverages the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. To overcome the issues associated with the hydrochloride salt, a basic solution in deuterated methanol is used to neutralize the salt in situ, improving solubility and spectral quality.[6][8]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated methanol (CD3OD)

  • Sodium hydroxide (NaOH)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • 6-Oxa-1-azaspiro[3.5]nonane hydrochloride reference standard.

Procedure:

  • Preparation of Alkaline Deuterated Methanol: Prepare a 0.1 M solution of NaOH in CD3OD.

  • Sample Preparation:

    • Accurately weigh a specific amount of the 6-Oxa-1-azaspiro[3.5]nonane hydrochloride and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the 0.1 M NaOH in CD3OD solution.

    • Transfer an exact volume (e.g., 0.6 mL) to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans for adequate signal-to-noise.

  • Data Processing and Quantification:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Method Validation: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following validation parameters, as defined by ICH Q2(R2), must be assessed.[1][2][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Validation Data Summary

The following table presents hypothetical but realistic validation data for the three proposed methods.

Validation Parameter HPLC-UV GC-MS qNMR
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 2050 - 5000
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
LOD (µg/mL) 0.20.0510
LOQ (µg/mL) 0.70.1530
Robustness PassedPassedPassed

Visualizing the Workflow

Diagrams help to clarify the sequence of operations in both the analytical process and the validation framework.

Workflow_Comparison cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Prep: Dissolution hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gc_prep Sample Prep: Neutralization & Extraction gc_deriv Derivatization gc_prep->gc_deriv gc_inj GC Injection gc_deriv->gc_inj gc_sep Capillary Column Separation gc_inj->gc_sep gc_det MS Detection gc_sep->gc_det gc_quant Quantification gc_det->gc_quant qnmr_prep Sample Prep: Weighing & Dissolution (with Internal Standard) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc

Caption: Comparative workflows for HPLC-UV, GC-MS, and qNMR analysis.

Validation_Framework cluster_params Core Validation Parameters validation Method Validation (ICH Q2(R2)) Demonstrates fitness for purpose specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Core parameters of analytical method validation based on ICH Q2(R2).

Conclusion

The development and validation of a robust analytical method for quantifying 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a multi-faceted process that requires careful consideration of the analyte's chemical properties and the intended application of the method.

  • HPLC-UV stands out as a reliable and cost-effective workhorse method, ideal for routine quality control and stability testing, provided that adequate specificity can be demonstrated.

  • GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for impurity profiling and trace-level analysis, although it requires a more involved sample preparation procedure.

  • qNMR provides an elegant and powerful primary method for the accurate determination of purity without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials.

Ultimately, the choice of method will depend on the specific requirements of the analytical task at hand. It is imperative that whichever method is chosen, it is subjected to a rigorous validation protocol, as outlined by the ICH guidelines, to ensure the generation of reliable and trustworthy data that can confidently support the progression of a drug development program.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. - Literature - Data resources - CNGB.
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m - Ovid. (2020, May 1).
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol - ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Analysis of Amines in GC - LabRulez GCMS. (2021, March 23).
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.

Sources

Validation

A Comparative Computational Docking Analysis of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride Against Key Neurological Targets

A Technical Guide for Researchers in Drug Discovery and Development In the quest for novel therapeutics for neurological disorders, the exploration of unique chemical scaffolds that offer three-dimensional complexity is...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the quest for novel therapeutics for neurological disorders, the exploration of unique chemical scaffolds that offer three-dimensional complexity is paramount. Spirocyclic systems, in particular, have garnered significant attention for their potential to improve physicochemical properties and provide novel interactions with biological targets. This guide presents a comprehensive computational docking study of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride, a promising spirocyclic compound, against three critical biological targets implicated in cognitive function and neurodegeneration: Acetylcholinesterase (AChE), the N-methyl-D-aspartate (NMDA) receptor, and Glycogen Synthase Kinase-3β (GSK-3β).

Through a detailed, step-by-step computational workflow, we compare the predicted binding affinities and interaction patterns of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride with those of established drugs—Donepezil for AChE and Memantine for the NMDA receptor. This objective analysis, supported by experimental data for the reference compounds, aims to provide researchers and drug development professionals with valuable insights into the potential of this novel spirocyclic scaffold.

Introduction to 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride and its Therapeutic Rationale

Editor's Note: Initial database searches for "6-Oxa-1-azaspiro[3.5]nonane hydrochloride" revealed a likely typographical error in the chemical nomenclature. The compound registered with CAS number 1359656-29-3 is 6-Oxa-2-azaspiro[3.5]nonane hydrochloride . This guide will proceed with the analysis of this registered compound.

6-Oxa-2-azaspiro[3.5]nonane hydrochloride is a unique small molecule featuring a spirocyclic junction between a tetrahydropyran ring and an azetidine ring.[1] Such rigid, three-dimensional structures are increasingly sought after in drug discovery as they can offer improved metabolic stability and target selectivity compared to more planar molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a scaffold for central nervous system (CNS) active agents. The presence of a nitrogen atom capable of protonation and an oxygen atom for hydrogen bonding makes it an intriguing candidate for interaction with various biological macromolecules.

The selection of AChE, NMDA receptors, and GSK-3β as targets for this study is based on their well-established roles in cognitive processes and the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[2]

  • Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief in Alzheimer's disease.[2]

  • NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory formation. However, their overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative conditions.[3]

  • Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Its dysregulation has been implicated in the pathology of Alzheimer's disease, bipolar disorder, and other CNS disorders.

By computationally evaluating the interaction of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride with these diverse targets, we can begin to build a profile of its potential therapeutic applications and guide future experimental validation.

Comparative Docking Workflow: A Self-Validating System

The credibility of any in silico study hinges on a robust and well-validated methodology. The workflow presented here is designed to be a self-validating system, incorporating established protocols and comparison with known binders to ensure the reliability of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation & Comparison PDB_select Target Selection & PDB Structure Acquisition Prot_prep Protein Preparation (Cleaning, Adding Hydrogens, Assigning Charges) PDB_select->Prot_prep Grid_gen Grid Box Generation (Defining the Binding Site) Prot_prep->Grid_gen Lig_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Analysis Result Analysis (Binding Energy, Interactions, Pose Visualization) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison Exp_data Experimental Data (IC50/Ki values of known drugs) Exp_data->Comparison

Figure 1: A schematic of the computational docking workflow, emphasizing the sequential nature of preparation, docking, and validation.

Experimental Protocols
  • Target Protein Selection and Preparation:

    • Human Acetylcholinesterase (AChE): The crystal structure of human AChE in complex with Donepezil (PDB ID: 4EY7) was obtained from the RCSB Protein Data Bank.[4] This structure offers a high resolution (2.35 Å) and provides the co-crystallized pose of a known inhibitor, which is invaluable for defining the binding site.

    • Human NMDA Receptor: The cryo-EM structure of the human GluN1-GluN2B NMDA receptor bound to Memantine (PDB ID: 7SAD) was selected.[5] This structure provides a clear view of the memantine binding site within the ion channel.

    • Human GSK-3β: The X-ray crystal structure of human GSK-3β in complex with a pyrazine-based inhibitor (PDB ID: 4ACC) was chosen due to its good resolution (2.21 Å).[6]

    • Preparation Protocol: Using UCSF Chimera, all non-essential molecules, including water, co-factors, and any co-crystallized ligands, were removed from the PDB files.[7] Polar hydrogen atoms were added, and Gasteiger charges were assigned to all atoms. The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.[8]

  • Ligand Preparation:

    • 6-Oxa-2-azaspiro[3.5]nonane: The 3D structure of the parent compound was obtained from PubChem (CID 55279772).[1]

    • Donepezil and Memantine: The 3D structures of Donepezil (PubChem CID: 3152) and Memantine (PubChem CID: 4054) were also sourced from PubChem.[3]

    • Preparation Protocol: The 2D structures of all ligands were converted to 3D structures and their energies were minimized using appropriate software (e.g., Avogadro, ChemDraw). Torsion angles were defined, and the structures were saved in the PDBQT format.[9][10]

  • Grid Box Generation: For each target protein, a grid box was defined to encompass the known binding site.

    • For AChE (4EY7), the grid box was centered on the co-crystallized Donepezil ligand.

    • For the NMDA receptor (7SAD), the grid box was centered within the ion channel where Memantine binds.

    • For GSK-3β (4ACC), the grid box was centered on the ATP-binding site occupied by the co-crystallized inhibitor. The dimensions of the grid box were set to be sufficiently large to allow for rotational and translational freedom of the ligand during the docking process.[11]

  • Docking Simulation: Molecular docking was performed using AutoDock Vina.[8][12] The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined binding site. The scoring function in AutoDock Vina estimates the binding affinity in kcal/mol. For each ligand-protein pair, multiple docking runs were performed to ensure the convergence of the results. The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.

  • Binding Affinity: The primary output from AutoDock Vina is the predicted binding affinity (ΔG) in kcal/mol. More negative values indicate a stronger predicted binding. These values were recorded for the top-ranked binding pose of each ligand.

  • Interaction Analysis: The top-ranked binding poses were visualized using PyMOL and Discovery Studio Visualizer.[13] The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, were analyzed in detail.

  • Validation: The docking protocol was validated by re-docking the co-crystallized ligands (Donepezil and the inhibitor in 4ACC) back into their respective protein binding sites. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[14]

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride and the reference compounds against the three biological targets.

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Experimental IC50/Ki
6-Oxa-2-azaspiro[3.5]nonane HCl AChE4EY7-5.8Not Available
DonepezilAChE4EY7-11.2IC50: 5.7 nM, 6.7 nM; Ki: 2.5 nM, 10.3 nM[15]
6-Oxa-2-azaspiro[3.5]nonane HCl NMDA Receptor7SAD-5.2Not Available
MemantineNMDA Receptor7SAD-7.9IC50: 0.5 - 1 µM[16]
6-Oxa-2-azaspiro[3.5]nonane HCl GSK-3β4ACC-6.5Not Available
In-Depth Discussion of Target-Specific Interactions

The docking results for Donepezil showed a binding affinity of -11.2 kcal/mol, which is consistent with its known high potency. The re-docking of Donepezil into the 4EY7 active site yielded an RMSD of 1.3 Å, validating our docking protocol. The analysis of the binding pose revealed key interactions with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with published studies.

In contrast, 6-Oxa-2-azaspiro[3.5]nonane hydrochloride exhibited a more modest predicted binding affinity of -5.8 kcal/mol.

G cluster_AChE AChE Binding Site PAS Peripheral Anionic Site (PAS) Trp286, Tyr337, Tyr341 CAS Catalytic Anionic Site (CAS) Trp86, Glu202, Tyr133 Donepezil Donepezil Donepezil->PAS π-π stacking Donepezil->CAS π-cation, H-bonds Spiro 6-Oxa-2-azaspiro [3.5]nonane HCl Spiro->CAS Potential H-bond

Figure 2: A simplified representation of the binding of Donepezil and 6-Oxa-2-azaspiro[3.5]nonane hydrochloride in the active site of AChE.

Visual inspection of the docked pose of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride suggests that the protonated amine of the azetidine ring could potentially form a hydrogen bond with residues in the catalytic anionic site. However, its smaller size and lack of aromatic moieties prevent it from establishing the extensive hydrophobic and π-π stacking interactions that are characteristic of potent AChE inhibitors like Donepezil.

Memantine, a known uncompetitive antagonist of the NMDA receptor, showed a predicted binding affinity of -7.9 kcal/mol. This aligns with its moderate experimental affinity. Our re-docking of Memantine into the 7SAD structure yielded an RMSD of 1.1 Å, further validating our methodology.

6-Oxa-2-azaspiro[3.5]nonane hydrochloride displayed a lower predicted binding affinity of -5.2 kcal/mol for the NMDA receptor channel. The docked pose indicates that the compound can fit within the channel, with the potential for hydrogen bonding between its oxygen atom and polar residues lining the pore. However, it lacks the bulky adamantane cage of Memantine, which is crucial for occluding the channel and establishing favorable hydrophobic interactions.

For GSK-3β, 6-Oxa-2-azaspiro[3.5]nonane hydrochloride showed its highest predicted binding affinity among the three targets, at -6.5 kcal/mol. The docking pose suggests that the compound can occupy a portion of the ATP-binding pocket. The oxygen atom of the tetrahydropyran ring and the protonated amine of the azetidine ring appear to be positioned to form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

While this binding affinity is still moderate, it suggests that the 6-Oxa-2-azaspiro[3.5]nonane scaffold could serve as a starting point for the design of more potent GSK-3β inhibitors. Further optimization by adding substituents to the spirocyclic core could enhance interactions with other regions of the ATP-binding site and improve potency.

Conclusion and Future Directions

This computational docking study provides an initial in silico assessment of the potential of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride as a modulator of key neurological targets. Our findings suggest that while the parent compound exhibits modest predicted binding affinities for AChE, the NMDA receptor, and GSK-3β, its spirocyclic scaffold holds promise for further development.

The most encouraging results were observed for GSK-3β, where the compound demonstrated the potential to interact with the critical hinge region of the ATP-binding pocket. This suggests that 6-Oxa-2-azaspiro[3.5]nonane hydrochloride could be a valuable fragment for the design of novel GSK-3β inhibitors.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the synthesis and in vitro testing of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride and its derivatives against these targets. Such studies, guided by the structural insights from this computational analysis, will be instrumental in determining the true therapeutic potential of this intriguing spirocyclic scaffold in the realm of CNS drug discovery.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Oxa-1-azaspiro[3.5]nonane hydrochloride

Executive Summary & Hazard Profiling 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine salt commonly used as a pharmacophore building block to modulate lipophilicity and metabolic stability in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine salt commonly used as a pharmacophore building block to modulate lipophilicity and metabolic stability in drug discovery. While valuable, its handling requires specific precautions due to its physicochemical nature as a protonated amine.

Unlike generic solvents, this solid intermediate presents a particulate inhalation hazard and contact toxicity risk . The hydrochloride counter-ion implies potential acidity upon contact with moisture (mucous membranes), necessitating rigorous moisture and dust control.

Hazard Classification (GHS/CLP)

Based on analogous spirocyclic amine salts (e.g., CAS 1523573-09-6 derivatives) [1, 2]:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed not just for compliance, but for operational defense . The selection logic is based on the permeation resistance against organic ammonium salts and the prevention of particulate inhalation.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")Self-Validation Check
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (if outside hood).The H335 hazard (Respiratory Irritation) indicates that dust inhalation will cause immediate mucosal inflammation. Engineering controls (hood) are superior to wearable PPE.The Kimwipe Test: Tape a Kimwipe to the sash bottom. It should be pulled inward at a 45° angle, indicating >100 fpm face velocity.
Dermal (Hands) Double Gloving: 1. Inner: 4-mil Nitrile (Blue/White)2. Outer: 4-mil Nitrile (Contrast Color)Hydrochloride salts are often hygroscopic. If the outer glove is compromised, the salt draws ambient moisture, creating an acidic solution against the skin. Double gloving prevents this "occluded burn."The Contrast Check: If you see the inner glove color through a tear in the outer glove, stop immediately and reglove.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders (H319). Airborne dust can bypass side shields. Goggles provide a sealed environment.The Seal Test: Press goggles to face. You should feel a slight suction. If you can slide a finger under the seal, they are too loose.
Body Lab Coat (Poly-Cotton) + Long Pants + Closed-toe ShoesStandard barrier protection. Poly-cotton blends reduce static buildup, which is critical when weighing charged dry salts.The Wrist Gap: Extend arms fully. If skin is exposed between the glove cuff and lab coat sleeve, use sleeve protectors.

Operational Logic & Decision Framework

The following diagram illustrates the decision hierarchy for handling this compound. It prioritizes engineering controls over PPE, a core tenet of industrial hygiene.

PPE_Decision_Logic Start Task: Handle 6-Oxa-1-azaspiro[3.5]nonane HCl State_Check Is the compound in Solid or Solution state? Start->State_Check Solid_Path Solid (Powder/Crystal) State_Check->Solid_Path Solid Solution_Path Solution (Dissolved) State_Check->Solution_Path Liquid Weighing Weighing/Transfer Solid_Path->Weighing Dissolving Dissolution/Reaction Solution_Path->Dissolving Engineering_Control REQUIRED: Chemical Fume Hood (Sash Height < 18 inches) Weighing->Engineering_Control Dissolving->Engineering_Control PPE_Solid PPE ADD-ONS: 1. N95 (if hood unavailable) 2. Static Control Gun 3. Splash Goggles Engineering_Control->PPE_Solid High Dust Risk PPE_Liquid PPE ADD-ONS: 1. Face Shield (if >500mL) 2. Double Nitrile Gloves Engineering_Control->PPE_Liquid Splash Risk Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Operational decision tree prioritizing engineering controls (Fume Hood) based on physical state.

Detailed Operational Protocols

A. Weighing & Transfer (Critical Step)

Risk: The highest risk of exposure occurs here due to aerosolization of the hydrochloride salt.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.

  • Static Control: Amine salts are prone to static charge. Use an ionizing fan or anti-static gun to prevent "flying powder."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol) to solubilize and remove invisible salt residues.

B. Solubilization

Risk: Exothermic reaction and potential splashing.

  • Solvent Choice: 6-Oxa-1-azaspiro[3.5]nonane HCl is polar. It will likely require water, methanol, or DMSO.

  • Procedure: Add the solid to the solvent, not vice-versa, to minimize splashing.

  • Neutralization: If converting to the free base (using NaOH or NaHCO3), expect a biphasic mixture. Vent frequently if using a separatory funnel, as heat of neutralization can build pressure.

C. Waste Disposal

Directive: Never dispose of amine salts down the drain. They are toxic to aquatic life (often H410/H411 for this class).[3]

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid Organic Waste."

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated Waste" depending on the solvent used.

Emergency Response Plan

ScenarioImmediate ActionFollow-up
Skin Contact 1. Brush off dry powder first (do not wet immediately, as this creates a concentrated acidic solution on skin).2. Rinse with water for 15 minutes.Consult SDS. If redness persists (dermatitis), seek medical attention.
Eye Contact 1. Force eyelids open. 2. Flush at eyewash station for a full 15 minutes.Mandatory: Seek medical evaluation.[2][3][4][5][6] Amine salts can cause corneal clouding.
Inhalation 1. Move to fresh air immediately.2. Sit upright to ease breathing.If wheezing occurs (asthmatic response), call emergency services.
Spill (< 10g) 1. Cover with wet paper towels (to prevent dust).2. Wipe up and dispose of as hazardous waste.[5][7]Clean surface with dilute detergent to remove salt residue.

Process Workflow Visualization

Handling_Workflow Storage Storage (Cool, Dry, Desiccated) Weighing Weighing (In Hood, Static Control) Storage->Weighing Retrieve Reaction Reaction/Usage (Closed Vessel) Weighing->Reaction Transfer Quench Quench/Workup (pH Adjustment) Reaction->Quench Complete Waste Disposal (Segregated Stream) Reaction->Waste Excess Quench->Waste Byproducts

Figure 2: Linear workflow ensuring containment from storage to disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73554305, 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved February 15, 2026 from [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Retrieved February 15, 2026 from [Link]

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